(+)-PD 128907 hydrochloride
説明
特性
IUPAC Name |
(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15/h3-4,8,12,14,16H,2,5-7,9H2,1H3/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOILXOMTHPUMRG-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1COC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCO[C@@H]2[C@@H]1COC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018038 | |
| Record name | rel-(4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123594-64-9 | |
| Record name | rel-(4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123594-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-(1)benzopyrano(4,3-b)-1,4-oxazin-9-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123594649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(+)-PD 128907 hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (+)-PD 128907 Hydrochloride
Introduction
This compound is a well-characterized pharmacological tool extensively used in preclinical research to investigate the role of the dopamine (B1211576) D3 receptor (D3R).[1] It is a high-affinity and functionally selective D3R agonist, belonging to the benzopyran-oxazine class of compounds.[1] While it is often described as D3-selective, it is more accurately characterized as a D3-preferring agonist, as it also interacts with D2 receptors at higher concentrations.[1][2] This document provides a comprehensive overview of its binding profile, functional activity, downstream signaling, and the key experimental protocols used for its characterization.
Core Mechanism of Action: Selective D3 Receptor Agonism
The primary mechanism of action of (+)-PD 128907 is its function as a potent and selective agonist at the dopamine D3 receptor.[3][4] The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which couple to inhibitory Gαi/o proteins.[1] As an agonist, (+)-PD 128907 not only binds to the D3 receptor but also activates it, triggering a cascade of intracellular signaling events.[1] This activation at presynaptic D3 autoreceptors leads to an inhibition of dopamine synthesis and release, resulting in decreased extracellular dopamine levels in key brain regions like the nucleus accumbens and striatum.[2][5]
Data Presentation: Quantitative Pharmacology
The affinity and functional potency of (+)-PD 128907 have been quantified across various in vitro and in vivo studies. The tables below summarize these key quantitative data points.
Table 1: Radioligand Binding Affinity of (+)-PD 128907
This table summarizes the equilibrium dissociation constants (Ki) of (+)-PD 128907 at various dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Species | Radioligand | Cell Line / Tissue | Ki (nM) | Selectivity (Fold vs. D3) | Reference(s) |
| D3 | Human | [3H]Spiperone | CHO-K1 | 1 | - | [3][6] |
| D3 | Human | [3H]Spiperone | CHO-K1 | 1.43 (high-affinity) | - | [2] |
| D3 | Human | [3H]Spiperone | CHO K1 | 1.7 | - | [7] |
| D3 | Human | Not Specified | Not Specified | 2.3 | - | |
| D3 | Rat | [3H]Spiperone | CHO K1 | 0.84 | - | [7] |
| D2 | Human | [3H]Spiperone | CHO-K1 | 1183 | ~1183-fold | [3][6] |
| D2L | Human | [3H]Spiperone | CHO-K1 | 20 (high-affinity) | ~14-fold | [2] |
| D2 | Human | [3H]Spiperone | CHO K1 | 179 | ~105-fold | [7] |
| D2 | Rat | [3H]Spiperone | CHO K1 | 770 | ~917-fold | [7] |
| D4 | Human | [3H]Spiperone | CHO-K1 | 7000 | ~7000-fold | [3][6] |
| D4.2 | Human | Not Specified | Not Specified | 169 | ~73-fold | [2] |
Table 2: Functional Potency and Efficacy of (+)-PD 128907
This table presents the half-maximal effective concentrations (EC50) or half-maximal inhibitory concentrations (IC50) that quantify the compound's functional agonist activity.
| Assay Type | Measured Effect | Receptor/System | Potency (EC50 / IC50) | Reference(s) |
| Functional Agonism | Receptor Activation | D3 Receptor | 0.64 nM (EC50) | [3][8] |
| [3H]Thymidine Uptake | Stimulation of Cell Division | D3 vs. D2L Receptors (CHO cells) | ~6.3-fold greater potency at D3 | [1][2] |
| Electrophysiology | Inhibition of Cell Firing | Ventral Tegmental Area | 33 nM (EC50) | [4] |
| Electrophysiology | Inhibition of Cell Firing | Substantia Nigra Pars Compacta | 38 nM (EC50) | [4] |
| Neurotransmitter Release | Inhibition of Dopamine Release | Caudate Putamen | 66 nM (EC50) | [4] |
| Microdialysis | Decrease in Extracellular Dopamine | Wild Type vs. D3 Knockout Mice | 0.05 mg/kg vs. 0.44 mg/kg (IC25) | [5][7] |
Signaling Pathways
Activation of the D3 receptor by (+)-PD 128907 initiates a canonical Gαi/o signaling cascade. This pathway is characterized by the inhibition of adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1]
References
- 1. PD 128907-d4 | Benchchem [benchchem.com]
- 2. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide to (+)-PD 128907 Hydrochloride: A Selective Dopamine D3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-PD 128907 hydrochloride is a potent and selective agonist for the dopamine (B1211576) D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. Its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of this receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, detailed experimental protocols for its characterization, and the associated signaling pathways of this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound belonging to the benzopyranoxazine class. Its chemical name is (4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride.
2.1. 2D Chemical Structure
Caption: 2D Chemical Structure of this compound.
2.2. Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride | [1][2] |
| CAS Number | 300576-59-4 | [1][3] |
| Molecular Formula | C₁₄H₁₉NO₃·HCl | [1] |
| Molecular Weight | 285.77 g/mol | [1][3] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [1][2] |
| Solubility | Water: Soluble to 10 mM. DMSO: 150 mg/mL (524.9 mM). DMF: 10 mg/mL. PBS (pH 7.2): 0.5 mg/mL. | [1][3][4] |
| Storage | Store at +4°C | [1] |
| SMILES | CCCN1CCO[C@@H]2c3cc(O)ccc3OC[C@H]21.Cl | [3] |
| InChI Key | DCFXOTRONMKUJB-QMDUSEKHSA-N | [2] |
Pharmacological Properties
This compound is a high-affinity agonist at the dopamine D3 receptor, exhibiting significant selectivity over D2 and other dopamine receptor subtypes.[1][5]
3.1. Receptor Binding Affinity
The binding affinity of (+)-PD 128907 for dopamine D2 and D3 receptors has been determined through radioligand binding assays. The inhibitory constant (Ki) values, which represent the concentration of the ligand that binds to half of the receptors at equilibrium, are presented below.
| Receptor | Species | Ki (nM) | Reference(s) |
| Dopamine D3 | Human | 1.7 | [5] |
| Rat | 0.84 | [5] | |
| 2.3 | [1] | ||
| Dopamine D2 | Human | 179 | [5] |
| Rat | 770 | [5] | |
| Dopamine D4 | Weak affinity | [4] |
3.2. In Vivo Pharmacology
In vivo studies have demonstrated that this compound can modulate dopaminergic neurotransmission. Systemic administration of low doses of (+)-PD 128907 has been shown to decrease spontaneous locomotor activity in rats.[4] Furthermore, it significantly decreases dialysate dopamine levels in the ventral striatum of wild-type mice, an effect that is markedly attenuated in D3 receptor knockout mice, confirming its D3 receptor-mediated action in vivo.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
4.1. Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for dopamine D2 and D3 receptors.
Caption: Experimental workflow for radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human dopamine D2 or D3 receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay). Store the membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand [3H]spiperone (a non-selective D2/D3 antagonist) and a range of concentrations of the unlabeled competitor, this compound.
-
Define non-specific binding using a high concentration of a non-radiolabeled antagonist (e.g., haloperidol).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding of [3H]spiperone against the logarithm of the concentration of this compound to generate a competition curve.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]spiperone (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
4.2. In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the procedure for in vivo microdialysis to measure the effect of systemically administered this compound on extracellular dopamine levels in the rodent brain.
Caption: Experimental workflow for in vivo microdialysis.
Methodology:
-
Surgical Preparation:
-
Anesthetize the experimental animal (e.g., a rat or mouse) using an appropriate anesthetic.
-
Using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest, such as the ventral striatum.
-
Secure the cannula to the skull with dental cement and allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain.
-
Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Administer this compound systemically (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for a defined period post-injection to monitor changes in dopamine concentration.
-
-
Sample Analysis:
-
Analyze the dopamine content in the collected dialysate samples using a sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Quantify the dopamine concentration in each sample and express the results as a percentage of the pre-injection baseline levels.
-
Signaling Pathways
As a D2-like receptor agonist, this compound primarily exerts its effects through the Gαi/o signaling pathway.
References
A Technical Guide to the Dopamine D3 Receptor Binding Affinity of (+)-PD 128907 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding characteristics of (+)-PD 128907 hydrochloride, a potent and selective agonist for the dopamine (B1211576) D3 receptor. This document includes quantitative binding affinity data, detailed experimental protocols for its determination, and visualizations of the associated experimental workflow and signaling pathways.
Core Data Presentation: Binding Affinity of (+)-PD 128907
The following table summarizes the quantitative data on the binding affinity of (+)-PD 128907 for human and rat dopamine D3 receptors, along with its affinity for the D2 subtype to illustrate its selectivity. The data is presented as the inhibitor constant (Ki), a measure of the concentration of the compound required to occupy 50% of the receptors.
| Receptor Subtype | Species | Ki (nM) | Radioligand Used | Cell Line | Reference |
| Dopamine D3 | Human | 2.3 | Not Specified | Not Specified | [1][2] |
| Dopamine D3 | Human | 1.7 | [3H]spiperone | Not Specified | [3][4] |
| Dopamine D3 | Rat | 0.84 | [3H]spiperone | Not Specified | [3][4] |
| Dopamine D2 | Human | 179 | [3H]spiperone | Not Specified | [3] |
| Dopamine D2 | Rat | 770 | [3H]spiperone | Not Specified | [3] |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity of (+)-PD 128907 is typically achieved through a radioligand competition binding assay. This method measures the ability of the unlabeled compound, (+)-PD 128907, to displace a radiolabeled ligand from the dopamine D3 receptor.
I. Membrane Preparation from Cultured Cells (e.g., CHO-K1 cells expressing human D3 receptors)
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human dopamine D3 receptor in appropriate growth medium until they reach confluency.
-
Harvesting: Aspirate the growth medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells from the culture plates.
-
Homogenization: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize the cell suspension using a Dounce homogenizer or a similar apparatus.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1000 x g) to remove nuclei and cellular debris. Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay. The membranes can be used immediately or stored at -80°C for future use.
II. Competition Binding Assay
-
Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
III. Data Analysis
-
IC50 Determination: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of (+)-PD 128907. Use non-linear regression analysis to determine the concentration of (+)-PD 128907 that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
Ki Calculation: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of (+)-PD 128907.
Signaling Pathway: Dopamine D3 Receptor
Caption: Dopamine D3 receptor signaling cascade.
References
The Pharmacological Profile of (+)-PD 128907 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-PD 128907 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor agonist.[1] Its high affinity and selectivity for the D3 receptor subtype over other dopamine receptors make it a valuable pharmacological tool for investigating the physiological and pathological roles of D3 receptors in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and the experimental methodologies used for its characterization.
Receptor Binding Affinity
This compound exhibits a high affinity for the dopamine D3 receptor, with reported Ki values in the low nanomolar range.[1] Its selectivity for the D3 receptor is significantly higher compared to D2 and D4 receptors. The binding affinity has been characterized primarily through radioligand binding assays.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference(s) |
| Dopamine D3 | Human | CHO-K1 | [3H]spiperone | 1.7 | [2] |
| Rat | - | [3H]spiperone | 0.84 | [2] | |
| Human | - | - | 2.3 | [1] | |
| Dopamine D2 | Human | CHO-K1 | [3H]spiperone | 179 | [2] |
| Rat | - | [3H]spiperone | 770 | [2] | |
| Dopamine D4 | Human | CHO-K1 | [3H]spiperone | >10,000 | - |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
Functional Activity
As a dopamine D3 receptor agonist, this compound stimulates receptor-mediated signaling pathways. Its functional potency has been assessed through various in vitro and in vivo assays, demonstrating its efficacy in activating D3 receptors and eliciting downstream physiological responses.
Table 2: Functional Activity (EC50/IC50) of this compound
| Assay | Measured Effect | Receptor Subtype | Potency (EC50/IC50) | Reference(s) |
| [3H]Thymidine Uptake | Stimulation of cell division | D3 | Potent agonist | [3] |
| Inhibition of Cell Firing | - | D2/D3 Autoreceptors | 33 nM (Ventral Tegmental Area), 38 nM (Substantia Nigra) | [4] |
| Inhibition of Dopamine Release | - | D2/D3 Autoreceptors | 66 nM (Caudate Putamen) | [4] |
| In Vivo Microdialysis | Decrease in dialysate dopamine | D3 | IC25 = 61 nM (wild type mice) | [2] |
Experimental Protocols
Radioligand Binding Assay
A common method to determine the binding affinity of this compound is a competitive radioligand binding assay using cell membranes expressing the dopamine receptor of interest and a radiolabeled ligand, such as [3H]spiperone.
Protocol Outline:
-
Membrane Preparation:
-
Cells (e.g., CHO-K1) stably expressing the human dopamine D2 or D3 receptor are harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
A constant concentration of the radioligand (e.g., [3H]spiperone) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., haloperidol).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: [3H]Thymidine Uptake
The agonist activity of this compound at D3 receptors can be assessed by measuring its ability to stimulate cell proliferation, which can be quantified by the uptake of [3H]thymidine into the DNA of dividing cells.
Protocol Outline:
-
Cell Culture:
-
CHO cells transfected with either D2L or D3 receptors are cultured in appropriate media.
-
-
Assay:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with various concentrations of this compound.
-
[3H]Thymidine is added to the culture medium.
-
-
Incubation and Harvesting:
-
The plates are incubated for a specific period to allow for cell division and incorporation of [3H]thymidine.
-
The cells are then harvested onto filter mats.
-
-
Detection and Analysis:
-
The amount of incorporated [3H]thymidine is quantified using a scintillation counter.
-
The EC50 value, representing the concentration of this compound that produces 50% of the maximal stimulation of [3H]thymidine uptake, is calculated.
-
Signaling Pathway
Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/Go family of G proteins.[5][6] Upon activation by an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of the associated G protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
Caption: Dopamine D3 receptor signaling pathway.
Conclusion
This compound is a highly selective and potent dopamine D3 receptor agonist. Its well-characterized pharmacological profile, summarized in this guide, makes it an indispensable tool for researchers investigating the role of D3 receptors in health and disease. The provided data and experimental outlines offer a solid foundation for the design and interpretation of future studies utilizing this important research compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and Synthesis of (+)-PD 128907 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-PD 128907 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor agonist that has become an invaluable pharmacological tool for elucidating the role of the D3 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a thorough compilation of its binding affinity and functional activity data. Furthermore, this document visualizes the established signaling pathway of the dopamine D3 receptor and the logical workflow for the synthesis of this critical research compound.
Introduction
The dopamine D3 receptor, primarily expressed in the limbic regions of the brain, is implicated in a range of neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The development of selective ligands for the D3 receptor has been crucial in understanding its function. (+)-PD 128907, with its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes, emerged as a key research compound from the Parke-Davis laboratories. Its chemical name is (4aR,10bR)-3,4a,4,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride. This guide details the scientific journey from its synthesis to its characterization as a selective D3 agonist.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 285.77 g/mol | |
| Molecular Formula | C₁₄H₁₉NO₃·HCl | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 10 mM in water | |
| Storage | Store at +4°C | |
| CAS Number | 300576-59-4 |
Biological Activity and Data
This compound is a high-affinity agonist at the dopamine D3 receptor, exhibiting significant selectivity over D2 and D4 receptors. Its functional activity is characterized by its ability to modulate dopamine synthesis and release.
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of (+)-PD 128907 for human and rat dopamine receptor subtypes.
| Receptor Subtype | Species | Ki (nM) | Radioligand | Cell Line | Reference |
| D3 | Human | 1.0 | [³H]spiperone | CHO-K1 | [2] |
| D3 | Human | 2.3 | - | - | |
| D2 | Human | 1183 | [³H]spiperone | CHO-K1 | [2] |
| D4 | Human | 7000 | [³H]spiperone | CHO-K1 | [2] |
Functional Activity
The functional potency of (+)-PD 128907 is demonstrated by its EC50 and IC50 values in various assays.
| Assay Type | Parameter | Value (nM) | Receptor | System | Reference |
| Functional Agonism | EC50 | 0.64 | D3 | - | [3] |
| Dopamine Release Inhibition | EC50 | 66 | D2/D3 Autoreceptors | Rat Caudate Putamen | [4] |
| Cell Firing Inhibition | EC50 | 33 | D2/D3 Autoreceptors | Rat Ventral Tegmental Area | [4] |
| Cell Firing Inhibition | EC50 | 38 | D2/D3 Autoreceptors | Rat Substantia Nigra Pars Compacta | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process. The key steps are outlined below, based on the synthesis of its thiopyran analogue and related compounds.[1]
Synthetic Workflow
Caption: Synthetic workflow for (+)-PD 128907 HCl.
Detailed Experimental Protocols
Note: The following protocols are synthesized from published methodologies for analogous compounds and may require optimization.[1]
Step 1: Synthesis of the Benzopyran Intermediate
-
A suitably substituted phenol (B47542) is reacted with an appropriate allyl halide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone) to yield the corresponding allyl ether.
-
The allyl ether is then subjected to a Claisen rearrangement, typically by heating at high temperatures (e.g., 180-220 °C) neat or in a high-boiling solvent, to afford the ortho-allyl phenol.
-
The allyl group is isomerized to a propenyl group using a catalyst such as potassium tert-butoxide in DMSO.
-
The propenyl phenol is then cyclized to the benzopyran derivative.
Step 2: Epoxidation of the Benzopyran
-
The benzopyran intermediate is dissolved in a suitable solvent (e.g., dichloromethane).
-
An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until completion, monitored by TLC.
-
The reaction mixture is worked up by washing with a basic aqueous solution (e.g., NaHCO₃) and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
Step 3: Ring Opening with Propylamine
-
The epoxide is dissolved in an alcohol (e.g., ethanol).
-
An excess of n-propylamine is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent and excess amine are removed in vacuo to yield the amino alcohol.
Step 4: Cyclization to form the Oxazine Ring
-
The amino alcohol is dissolved in a suitable solvent.
-
A cyclizing agent is added to facilitate the formation of the 1,4-oxazine ring.
-
The reaction conditions (temperature, time) are optimized based on the specific substrate.
Step 5: Enantiomeric Resolution
-
The racemic mixture of the trans-isomer is resolved using chiral chromatography (e.g., HPLC with a chiral stationary phase) or by classical resolution with a chiral acid to form diastereomeric salts that can be separated by crystallization.
Step 6: Hydrochloride Salt Formation
-
The purified (+)-enantiomer is dissolved in a suitable solvent (e.g., diethyl ether or ethanol).
-
A solution of hydrochloric acid in a non-protic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its structure and purity.
Mechanism of Action and Signaling Pathway
(+)-PD 128907 acts as an agonist at the dopamine D3 receptor. D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[5][6] Activation of the D3 receptor by an agonist like (+)-PD 128907 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling pathway.
Key Experimental Methodologies
Radioligand Binding Assay Protocol
-
Membrane Preparation: Cell membranes expressing the dopamine receptor of interest (e.g., from CHO-K1 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂) is prepared.
-
Incubation: A mixture containing the cell membranes, a radioligand (e.g., [³H]spiperone), and varying concentrations of (+)-PD 128907 is incubated at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values (concentration of competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Microdialysis Protocol
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized animal (e.g., rat).[7]
-
Recovery: The animal is allowed to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[8]
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals to establish a baseline level of dopamine.
-
Drug Administration: this compound is administered (e.g., systemically or locally through the probe).
-
Sample Collection: Dialysate samples continue to be collected to measure changes in dopamine levels.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Conclusion
This compound remains a cornerstone in dopamine D3 receptor research. Its well-defined synthesis and high selectivity provide researchers with a reliable tool to investigate the intricate roles of the D3 receptor in health and disease. The detailed protocols and comprehensive data presented in this guide are intended to facilitate further research and drug development efforts targeting the dopaminergic system.
References
- 1. Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H [1]b enzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coupling of Dopamine Receptors to G Proteins: Studies with Chimeric D2/D3 Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (+)-PD 128907 Hydrochloride: A Selective Dopamine D3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-PD 128907 hydrochloride is a potent and highly selective agonist for the dopamine (B1211576) D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the D3 receptor in neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and substance abuse. This technical guide provides a comprehensive overview of the binding, functional, and signaling properties of (+)-PD 128907, along with detailed experimental protocols for its characterization.
Introduction
The dopamine D3 receptor, a member of the D2-like family of dopamine receptors, is a key target in contemporary neuropharmacology. Unlike the widely distributed D2 receptor, the D3 receptor shows a more restricted expression pattern, primarily within the limbic system, including the nucleus accumbens and islands of Calleja. This localization suggests its involvement in motivation, cognition, and emotional processes. This compound has emerged as a critical research compound due to its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes, enabling precise investigation of D3 receptor function.
Physicochemical Properties
| Property | Value |
| Chemical Name | (4aR,10bR)-3,4a,4,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride |
| Molecular Formula | C₁₄H₁₉NO₃·HCl |
| Molecular Weight | 285.77 g/mol [2][3] |
| CAS Number | 300576-59-4[2][3] |
| Purity | ≥98% (HPLC)[2][3] |
| Solubility | Soluble in water (to 10 mM) and DMSO (to 150 mg/mL).[3][4] |
| Storage | Store at +4°C.[2][3] |
Pharmacological Profile: Quantitative Data
The selectivity of (+)-PD 128907 for the dopamine D3 receptor is a cornerstone of its utility in research. The following tables summarize its binding affinities and functional potencies at various dopamine receptor subtypes.
Table 3.1: Radioligand Binding Affinity (Ki) of (+)-PD 128907
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Selectivity (fold vs. D3) | Reference |
| Human D3 | [³H]Spiperone | CHO-K1 | 1 | - | |
| [³H]Spiperone | CHO K1 | 1.43 | - | [5] | |
| [³H]Spiperone | CHO K1 | 1.7 | - | [6] | |
| - | - | 2.3 | - | [2][3] | |
| Human D2L | [³H]Spiperone | CHO K1 | 20 | 14 | [5] |
| [³H]Spiperone | CHO-K1 | 1183 | 1183 | [7] | |
| [³H]Spiperone | - | 179 | 105 | [6] | |
| Human D4 | [³H]Spiperone | CHO-K1 | 7000 | 7000 | [7] |
| Rat D3 | [³H]Spiperone | - | 0.84 | - | [6] |
| Rat D2 | [³H]Spiperone | - | 770 | 917 | [6] |
Table 3.2: Functional Agonist Potency (EC50) of (+)-PD 128907
| Assay | Receptor Subtype | Measured Effect | EC50 (nM) | Reference |
| [³⁵S]GTPγS Binding | Human D3 | G-protein activation | 0.64 | [8] |
| Inhibition of Cell Firing | Rat D3 (presumed) | Ventral Tegmental Area | 33 | [9] |
| Rat D3 (presumed) | Substantia Nigra Pars Compacta | 38 | [9] | |
| Inhibition of Dopamine Release | Rat D3 (presumed) | Caudate Putamen | 66 | [9] |
Signaling Pathways
Activation of the dopamine D3 receptor by an agonist like (+)-PD 128907 initiates a cascade of intracellular signaling events. The D3 receptor primarily couples to the Gi/o family of G proteins.[10] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][11] Additionally, D3 receptor activation can modulate ion channel activity, including potassium and calcium channels, and activate kinase pathways such as the mitogen-activated protein kinase (MAPK) pathway.[11]
Dopamine D3 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of (+)-PD 128907. The following sections outline the core experimental procedures.
Radioligand Binding Assay
This assay determines the affinity (Ki) of (+)-PD 128907 for dopamine receptors by measuring its ability to compete with a radiolabeled ligand.
5.1.1. Materials
-
Membrane preparations from cells expressing the dopamine receptor subtype of interest (e.g., CHO-K1 cells).
-
Radioligand (e.g., [³H]spiperone).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
5.1.2. Procedure
-
Prepare serial dilutions of unlabeled (+)-PD 128907.
-
In a 96-well plate, set up triplicate wells for:
-
Total binding: Radioligand and membranes.
-
Non-specific binding: Radioligand, membranes, and a high concentration of a standard unlabeled ligand (e.g., 10 µM haloperidol).
-
Competition: Radioligand, membranes, and each concentration of (+)-PD 128907.
-
-
Add the assay components to the wells.
-
Incubate the plate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
5.1.3. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the (+)-PD 128907 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of (+)-PD 128907 to activate G proteins coupled to the D3 receptor.
5.2.1. Materials
-
Membrane preparations from cells expressing the D3 receptor.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA).
5.2.2. Procedure
-
Prepare serial dilutions of (+)-PD 128907.
-
In a 96-well plate, add the assay buffer, GDP, cell membranes, and varying concentrations of (+)-PD 128907.
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
5.2.3. Data Analysis
-
Determine specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the (+)-PD 128907 concentration.
-
Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.
[³⁵S]GTPγS Binding Assay Workflow.
In Vivo Microdialysis
This technique measures the effect of (+)-PD 128907 on the extracellular levels of dopamine in specific brain regions of living animals.
5.3.1. Materials
-
Laboratory animals (e.g., rats, mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
5.3.2. Procedure
-
Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer (+)-PD 128907 (e.g., systemically via intraperitoneal injection or locally through the dialysis probe).
-
Sample Collection: Continue to collect dialysate samples to measure the change in dopamine levels over time.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
5.3.3. Data Analysis
-
Quantify the dopamine concentration in each sample.
-
Express the post-drug dopamine levels as a percentage of the average baseline concentration.
-
Plot the percentage change in dopamine concentration over time.
In Vivo Microdialysis Workflow.
Conclusion
This compound is a powerful and selective tool for investigating the role of the dopamine D3 receptor in the central nervous system. Its high affinity and selectivity, coupled with the detailed experimental protocols provided in this guide, enable researchers to conduct rigorous and reproducible studies. A thorough understanding of its pharmacological profile is essential for advancing our knowledge of D3 receptor function and for the development of novel therapeutics targeting this important receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 3. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
In Vitro Characterization of (+)-PD 128907 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of (+)-PD 128907 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor agonist. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the binding affinity, functional activity, and cellular signaling pathways associated with this compound.
Core Compound Profile
This compound is a high-affinity agonist for the dopamine D3 receptor, demonstrating significant selectivity over other dopamine receptor subtypes, particularly the D2 and D4 receptors.[1][2] Its chemical name is (4aR,10bR)-3,4a,4,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride.[3] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the D3 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: Receptor Binding Affinity (Ki)
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference(s) |
| Human Dopamine D3 | [3H]spiperone | CHO-K1 | 1 | [4] |
| Human Dopamine D3 | [3H]spiperone | CHO-K1 | 1.7 | [5][6] |
| Human Dopamine D3 | - | - | 2.3 | [1][2][3] |
| Rat Dopamine D3 | [3H]spiperone | - | 0.84 | [5][6] |
| Human Dopamine D2 | [3H]spiperone | CHO-K1 | 1183 | [4] |
| Human Dopamine D2 | [3H]spiperone | - | 179 | [5][6] |
| Rat Dopamine D2 | [3H]spiperone | - | 770 | [5][6] |
| Human Dopamine D4 | [3H]spiperone | CHO-K1 | 7000 | [4] |
Table 2: Functional Activity (EC50/IC50)
| Assay | Receptor Subtype | Cell Line/System | Measured Effect | Potency (nM) | Reference(s) |
| Functional Agonism | Dopamine D3 | Not Specified | Receptor Activation | EC50 = 0.64 | [2] |
| [3H]Thymidine Uptake | Dopamine D3 vs D2L | CHO p-5 | Stimulation of cell division | ~6.3-fold greater potency at D3 | |
| Dopamine Release | - | Wild Type Mice | Decrease in dialysate DA levels | IC25 = 61 | [5][6] |
| Dopamine Release | - | D3 Knockout Mice | Decrease in dialysate DA levels | IC25 = 1327 | [5][6] |
| Cell Firing | - | Ventral Tegmental Area | Inhibition | EC50 = 33 | [5] |
| Cell Firing | - | Substantia Nigra Pars Compacta | Inhibition | EC50 = 38 | [5] |
| Dopamine Release | - | Caudate Putamen | Inhibition | EC50 = 66 | [5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from established practices in the field.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D2 or D3 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]spiperone at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, substitute the test compound with assay buffer.
-
For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
3. Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: [3H]Thymidine Uptake for Cell Proliferation
This assay measures the ability of an agonist to stimulate cell division, a functional response to the activation of certain G protein-coupled receptors.
1. Cell Culture and Treatment:
-
Seed CHO cells expressing the dopamine D2 or D3 receptor in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound.
2. [3H]Thymidine Incorporation:
-
Add [3H]thymidine to each well. During cell proliferation, the radiolabeled thymidine (B127349) will be incorporated into the newly synthesized DNA.
-
Incubate for a sufficient period to allow for DNA synthesis (e.g., 4-24 hours).
3. Detection and Data Analysis:
-
Harvest the cells and lyse them to release the DNA.
-
Precipitate the DNA and collect it on a filter mat.
-
Measure the amount of incorporated [3H]thymidine using a scintillation counter.
-
Plot the radioactivity counts against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining binding affinity via a radioligand binding assay.
Signaling Pathway: Dopamine D3 Receptor Activation
Caption: Simplified signaling cascade following dopamine D3 receptor activation.
Conclusion
This compound is a highly selective and potent dopamine D3 receptor agonist. Its well-characterized in vitro profile, including its high binding affinity and functional potency, establishes it as an indispensable pharmacological tool for elucidating the complex roles of the D3 receptor in the central nervous system and for the development of novel therapeutics targeting this receptor.
References
- 1. G protein-coupled receptor kinase regulates dopamine D3 receptor signaling by modulating the stability of a receptor-filamin-beta-arrestin complex. A case of autoreceptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | D3 Receptors | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prime Time for G-Protein-Coupled Receptor Heteromers as Therapeutic Targets for CNS disorders: The Dopamine D1-D3 Receptor Heteromer - PMC [pmc.ncbi.nlm.nih.gov]
The Dopaminergic Maze: A Technical Guide to (+)-PD 128907 Hydrochloride and its Signaling Pathways
For Immediate Release
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathway activation by (+)-PD 128907 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor agonist. This document details the molecular interactions, downstream effects, and experimental methodologies crucial for understanding its mechanism of action. All quantitative data has been summarized for comparative analysis, and key processes are visualized through detailed diagrams.
Core Mechanism of Action: Selective Dopamine D3 Receptor Agonism
This compound is a high-affinity agonist for the dopamine D3 receptor, exhibiting significant selectivity over the D2 receptor subtype. This selectivity is critical to its pharmacological profile. Upon binding, (+)-PD 128907 activates the D3 receptor, a member of the Gi/o-coupled G-protein coupled receptor (GPCR) family. This activation initiates a cascade of intracellular events, primarily characterized by the inhibition of adenylyl cyclase and the modulation of Akt signaling pathways.
Quantitative Analysis of Receptor Binding and Functional Potency
The affinity and potency of (+)-PD 128907 have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity (Ki) of (+)-PD 128907 for Dopamine Receptors
| Receptor Subtype | Species | Cell Line | Radioligand | Ki (nM) | Fold Selectivity (D2/D3) | Reference |
| Human D3 | Human | CHO-K1 | [3H]spiperone | 1 | ~1000 | [1] |
| Human D2 | Human | CHO-K1 | [3H]spiperone | 1183 | [1] | |
| Human D4 | Human | CHO-K1 | [3H]spiperone | 7000 | [1] | |
| Rat D3 | Rat | 0.84 | ~916 | |||
| Rat D2 | Rat | 770 | ||||
| Human D3 | Human | 2.3 | 18 - 200 | [2] |
Table 2: Functional Potency (EC50/IC25) of (+)-PD 128907
| Assay | Measured Effect | Species/Model | EC50/IC25 | Reference |
| Functional Agonism | Receptor Activation | 0.64 nM (EC50) | [3] | |
| In vivo microdialysis | Decrease in dialysate dopamine | Wild type mice (intra-striatal) | 61 nM (IC25) | [4] |
| In vivo microdialysis | Decrease in dialysate dopamine | D3 knockout mice (intra-striatal) | 1327 nM (IC25) | [4] |
| In vivo microdialysis | Decrease in dialysate dopamine | Wild type mice (i.p.) | 0.05 mg/kg (IC25) | [4] |
| In vivo microdialysis | Decrease in dialysate dopamine | D3 knockout mice (i.p.) | 0.44 mg/kg (IC25) | [4] |
Visualizing the Signaling Cascade
The following diagrams illustrate the key signaling pathways activated by (+)-PD 128907.
Caption: Canonical D3 Receptor Signaling Pathway.
Caption: Experimental Workflow: Radioligand Binding Assay.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of (+)-PD 128907 for dopamine receptors.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D3 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[5]
-
-
Binding Assay:
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of unlabeled this compound.[6]
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled dopamine receptor antagonist (e.g., haloperidol).
-
Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[7]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration ((+)-PD 128907).
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This assay measures the functional consequence of D3 receptor activation by (+)-PD 128907 on adenylyl cyclase activity.
-
Cell Culture and Treatment:
-
Use cells expressing the D3 receptor (e.g., CHO-D3 cells).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate adenylyl cyclase with a known activator, such as forskolin.
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the logarithm of the (+)-PD 128907 concentration to determine the EC50 value.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular dopamine levels in the brain of a freely moving animal following administration of (+)-PD 128907.
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat or mouse).
-
Using a stereotaxic frame, surgically implant a guide cannula targeting a specific brain region, such as the striatum or nucleus accumbens.[10]
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[11]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.[4]
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12]
-
Quantify dopamine levels by comparing the peak areas in the samples to those of a standard curve generated with known concentrations of dopamine.
-
-
Data Analysis:
-
Express the post-drug dopamine levels as a percentage of the baseline levels.
-
Plot the change in dopamine concentration over time to observe the drug's effect.
-
Western Blotting for Akt Phosphorylation
This method is used to assess the phosphorylation state of Akt, a downstream target of D3 receptor signaling.
-
Tissue/Cell Lysis and Protein Quantification:
-
Following treatment with (+)-PD 128907, lyse cells or dissect and homogenize brain tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of Akt (e.g., anti-phospho-Akt Ser473 or Thr308).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To control for protein loading, re-probe the membrane with an antibody against total Akt.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated Akt signal to the total Akt signal to determine the relative change in Akt phosphorylation.
-
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of the dopamine D3 receptor in various physiological and pathological processes. Its high selectivity allows for the specific interrogation of D3 receptor-mediated signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of this compound and to further unravel the complexities of dopaminergic neurotransmission. The provided diagrams and quantitative data offer a clear and concise summary of the current understanding of (+)-PD 128907's mechanism of action, facilitating its application in neuroscience research and drug development.
References
- 1. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | D3 Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. innoprot.com [innoprot.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disruption of Akt signaling decreases dopamine sensitivity in modulation of inhibitory synaptic transmission in rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of (+)-PD 128907 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-PD 128907 hydrochloride is a potent and highly selective agonist for the dopamine (B1211576) D3 receptor, a target of significant interest for the development of therapeutics for a range of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the preclinical data available for this compound, summarizing its pharmacological profile, including in vitro and in vivo studies. The document details its mechanism of action, binding affinities, and functional activities, and presents available data on its effects on neurotransmitter systems and behavior. Experimental methodologies for key studies are described to provide context for the presented data. Visual representations of its signaling pathway and experimental workflows are included to facilitate understanding.
Introduction
This compound is a benzopyran derivative that has been instrumental in elucidating the physiological and pathological roles of the dopamine D3 receptor.[1] Its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes make it a valuable research tool and a lead compound for drug development.[1][2] This guide synthesizes the key preclinical findings for this compound to support further research and development efforts.
Mechanism of Action
This compound acts as a potent and selective agonist at the dopamine D3 receptor.[2][3] It also displays agonist activity at the D2 receptor, albeit with significantly lower affinity.[2][4] The activation of D3 autoreceptors, which are located presynaptically on dopamine neurons, leads to an inhibition of dopamine synthesis and release.[2][4] This mechanism is believed to underlie many of its observed in vivo effects.[2]
Pharmacodynamics
In Vitro Studies
A substantial body of in vitro research has characterized the binding affinity and functional activity of this compound at dopamine receptors.
Table 1: In Vitro Binding Affinity (Ki) of (+)-PD 128907
| Receptor Subtype | Species | Ki (nM) | Radioligand | Cell Line | Reference |
| D3 | Human | 1 | [³H]Spiperone | CHO-K1 | [2][5] |
| Human | 1.7 | [³H]Spiperone | - | [6][7] | |
| Human | 2.3 | - | - | [1] | |
| Rat | 0.84 | [³H]Spiperone | - | [6][7] | |
| D2 | Human | 1183 | [³H]Spiperone | CHO-K1 | [2][5] |
| Human | 179 | [³H]Spiperone | - | [6][7] | |
| Rat | 770 | [³H]Spiperone | - | [6][7] | |
| D4 | Human | 7000 | [³H]Spiperone | CHO-K1 | [2][5] |
| Human | >1000 | - | - | [2] |
Table 2: In Vitro Functional Activity of (+)-PD 128907
| Assay | Receptor | EC50 (nM) | Effect | Cell Line | Reference |
| Dopamine Receptor Agonist Activity | D3 | 0.64 | Agonist | - | [2][3] |
| Inhibition of Cell Firing | D2/D3 | 33 | Inhibition | Ventral Tegmental Area | [4] |
| D2/D3 | 38 | Inhibition | Substantia Nigra Pars Compacta | [4] | |
| Inhibition of Dopamine Release | D2/D3 | 66 | Inhibition | Caudate Putamen | [4] |
A common method to determine the binding affinity of a compound is through competitive radioligand binding assays. The following provides a generalized protocol based on the cited literature.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 300576-59-4 | Dopamine Receptor | MOLNOVA [molnova.com]
Methodological & Application
Application Notes and Protocols for In Vivo Use of (+)-PD 128907 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-PD 128907 hydrochloride is a potent and highly selective agonist for the dopamine (B1211576) D3 receptor, demonstrating significantly lower affinity for D2 and other dopamine receptor subtypes.[1][2] This selectivity makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the D3 receptor in the central nervous system and periphery. In vivo studies have utilized (+)-PD 128907 to investigate its effects on dopamine synthesis and release, locomotor activity, and its potential therapeutic applications in conditions such as cocaine overdose and gastric motility disorders.[1][3] These application notes provide a comprehensive guide for the in vivo use of this compound, including detailed protocols, quantitative data, and pathway visualizations.
Data Presentation
Table 1: Receptor Binding Affinity and Potency of (+)-PD 128907
| Receptor Subtype | Species | Binding Affinity (Ki) | Potency (EC50/IC25) | Reference |
| Dopamine D3 | Human | 1.0 nM, 2.3 nM | EC50: 0.64 nM | [1][2] |
| Dopamine D3 | Rat | 0.84 nM | - | [4] |
| Dopamine D2 | Human | 1183 nM | - | [1] |
| Dopamine D2 | Rat | 770 nM | - | [4] |
| Dopamine D4 | Human | 7000 nM | - | [1] |
| Dopamine D3 (in vivo) | Mouse (Wild Type) | - | IC25: 0.05 mg/kg (i.p.) | [4] |
| Dopamine D3 (in vivo) | Mouse (Knock out) | - | IC25: 0.44 mg/kg (i.p.) | [4] |
Table 2: In Vivo Administration and Observed Effects of this compound
| Animal Model | Administration Route | Dosage Range | Vehicle | Observed Effects | Reference |
| Rat | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Not specified | Attenuation of decreased dopamine synthesis induced by a D3 antagonist. | [5] |
| Rat | - | - | - | Reduction of dopamine synthesis. | [1] |
| Rat (Sprague-Dawley) | - | Varying doses | Not specified | Delayed gastric emptying. | [3] |
| Mouse | Intraperitoneal (i.p.) | 3 mg/kg | Not specified | Prevention of convulsant and lethal effects of cocaine. | [1] |
| Mouse (Wild Type) | Intraperitoneal (i.p.) | 0.03 - 0.3 mg/kg | Not specified | Significant inhibition of dialysate dopamine. | [6] |
| Mouse (Wild Type vs. D3 Knockout) | Intraperitoneal (i.p.) | Low doses | Not specified | Inhibition of locomotion in a novel environment in WT but not KO mice. | [7] |
| Macaca mulatta | Intravenous (i.v.) | 10 - 10000 nmol/kg | Not specified | Dose-dependent increase in receptor occupancy up to 85%. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
1.1. Oral Administration (Homogeneous Suspension)
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
1.2. Intraperitoneal/Intravenous Injection (Aqueous Solution)
-
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
This compound is soluble in water up to 10 mM (approximately 2.86 mg/mL).[2]
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in sterile saline or water to the desired concentration.
-
Vortex until fully dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter before injection.
-
Prepare fresh on the day of the experiment.
-
Protocol 2: In Vivo Microdialysis for Measuring Dopamine Levels
This protocol is adapted from methodologies used to study the effects of dopamine agonists on extracellular dopamine concentrations.[4]
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., ventral striatum).
-
Secure the cannula to the skull with dental cement.
-
Allow a recovery period of 5-7 days post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the animal in a microdialysis bowl and connect the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound via the desired route (e.g., i.p.).
-
Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine concentration using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage change from the baseline dopamine levels.
-
Mandatory Visualizations
Caption: D3 Receptor Signaling by (+)-PD 128907.
Caption: General In Vivo Experimental Workflow.
References
- 1. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | D3 Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The D2/D3 agonist PD128907 (R-(+)-trans-3,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol) inhibits stimulated pyloric relaxation and spontaneous gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Behavioral Studies in Rats with (+)-PD 128907 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-PD 128907 hydrochloride is a potent and selective agonist for the dopamine (B1211576) D3 receptor, also exhibiting significant affinity for the D2 receptor subtype. Dopamine D3 receptors are primarily located in the limbic areas of the brain, which are associated with emotion, motivation, and cognition. Due to its pharmacological profile, (+)-PD 128907 is a valuable tool for investigating the role of the D3 receptor in various physiological and pathological processes, including learning, memory, and locomotor activity. These application notes provide detailed protocols for utilizing this compound in key behavioral studies in rats, along with representative data and a summary of its underlying signaling mechanisms.
Mechanism of Action and Signaling Pathway
(+)-PD 128907 acts as an agonist at dopamine D3 and D2 receptors. These receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gαi/o subunit. Activation of these receptors by an agonist like (+)-PD 128907 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Beyond the canonical cAMP pathway, D3 receptor activation can also modulate other signaling pathways, including the Akt/GSK3 pathway, which is crucial for neuronal survival and synaptic plasticity.[1][2]
Figure 1: Simplified Dopamine D3 Receptor Signaling Pathway.
Experimental Protocols
Open-Field Test for Locomotor Activity
This test is used to assess spontaneous locomotor activity and exploratory behavior.
Materials:
-
Open-field arena (e.g., 100 x 100 x 40 cm), often made of dark, non-reflective material.
-
Video camera mounted above the arena.
-
Automated tracking software.
-
This compound solution.
-
Vehicle control (e.g., sterile saline).
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A common dose range for locomotor studies is 0.01 to 1.0 mg/kg.
-
Testing: Immediately after injection, place the rat in the center of the open-field arena.
-
Data Recording: Record the animal's activity for a 60-minute session. The software will track parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Data Presentation:
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Time in Center (s) |
| Vehicle | 3500 ± 300 | 45 ± 5 |
| 0.01 | 2800 ± 250 | 35 ± 4 |
| 0.1 | 1500 ± 200 | 20 ± 3 |
| 1.0 | 800 ± 150 | 10 ± 2 |
| Note: Data are representative and may vary based on experimental conditions. Values are expressed as mean ± SEM. Statistical significance is denoted as *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle. |
Novel Object Recognition (NOR) Test for Learning and Memory
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects.
Materials:
-
Open-field arena (as described above).
-
Two identical objects (familiar objects).
-
One novel object, different in shape and texture from the familiar objects.
-
Video camera and tracking software.
-
This compound solution.
-
Vehicle control.
Procedure:
-
Habituation: On day 1, allow each rat to explore the empty arena for 10 minutes.
-
Familiarization (Training): On day 2, place two identical objects in opposite corners of the arena. Allow the rat to explore the objects for 5 minutes. Administer this compound or vehicle (e.g., 0.01 - 0.1 mg/kg, i.p.) immediately after the training session.
-
Testing: After a retention interval (e.g., 24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Record the exploration time of both the familiar and novel objects for 5 minutes.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Data Presentation:
| Dose (mg/kg, i.p.) | Discrimination Index (DI) |
| Vehicle | 0.45 ± 0.05 |
| 0.01 | 0.25 ± 0.04 |
| 0.03 | 0.10 ± 0.03** |
| 0.1 | -0.05 ± 0.02*** |
| Note: Data are representative. A positive DI indicates a preference for the novel object. Statistical significance is denoted as *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle. |
Passive Avoidance Test for Fear-Motivated Learning and Memory
This test evaluates learning and memory based on the animal's ability to avoid an aversive stimulus.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with an electrifiable grid floor in the dark chamber).
-
Shock generator.
-
This compound solution.
-
Vehicle control.
Procedure:
-
Training (Acquisition): Place the rat in the light compartment. After a brief habituation period (e.g., 60 seconds), the door to the dark compartment opens. When the rat enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to enter the dark compartment is recorded. Administer this compound or vehicle immediately after the training.
-
Testing (Retention): 24 hours after training, place the rat back in the light compartment. The door to the dark compartment is opened, and the latency to enter the dark compartment is recorded for up to a cutoff time (e.g., 300 seconds). A longer latency indicates better memory of the aversive event.
Data Presentation:
| Dose (mg/kg, i.p.) | Latency to Enter Dark Compartment (s) |
| Vehicle | Generate Data |
| Dose 1 | Generate Data |
| Dose 2 | Generate Data |
| Dose 3 | Generate Data |
Experimental Workflow
Figure 2: General Experimental Workflow for Behavioral Studies.
Conclusion
This compound is a critical pharmacological tool for elucidating the role of the dopamine D3 receptor in rodent behavior. The protocols outlined in these application notes provide a framework for conducting robust and reproducible behavioral experiments. The provided data and diagrams offer insights into the expected outcomes and the underlying molecular mechanisms. It is recommended that researchers optimize these protocols for their specific experimental conditions and animal strains.
References
Application Notes: (+)-PD 128907 Hydrochloride in Addiction and Reward Pathway Research
Introduction
(+)-PD 128907 hydrochloride is a potent and selective agonist for the dopamine (B1211576) D3 receptor, a key component of the brain's mesolimbic reward system.[1][2][3] The dopamine D3 receptor is highly expressed in limbic brain regions, such as the nucleus accumbens, which are critically involved in motivation, reward, and the development of addiction.[4][5] Chronic exposure to drugs of abuse can lead to an upregulation of D3 receptor expression, suggesting its involvement in the sensitization processes that contribute to relapse.[6] Due to its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes, (+)-PD 128907 serves as an invaluable pharmacological tool for elucidating the specific roles of this receptor in the neurobiological mechanisms underlying addiction.[1][3][7]
Mechanism of Action
(+)-PD 128907 acts as a high-affinity agonist at the dopamine D3 receptor.[1] The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Upon activation by an agonist like (+)-PD 128907, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA). Furthermore, activation of the D3 receptor can influence other signaling cascades, including the ERK and Akt/mTORC1 pathways, which are involved in cellular processes like gene expression and synaptic plasticity.[4] In the context of reward pathways, D3 receptors often function as autoreceptors on dopamine neurons, where their activation inhibits dopamine synthesis and release, thereby modulating dopaminergic tone in key brain regions.[8]
Data Presentation
Table 1: Receptor Binding Affinity and Functional Potency of (+)-PD 128907
| Receptor Subtype | Ligand/Assay | Value | Species | Source |
| Dopamine D3 | Ki | 2.3 nM | - | [1] |
| Ki | 0.84 nM | Rat | [2] | |
| Ki (hD3) | 1.0 nM | Human | [3][7] | |
| Kd | 0.99 nM | Human | [7] | |
| EC50 | 0.64 nM | - | [3] | |
| Dopamine D2 | Ki (hD2) | 1183 nM | Human | [7] |
| Dopamine D4 | Ki (hD4) | 7000 nM | Human | [7] |
Abbreviations: Ki (Inhibition constant), Kd (Equilibrium dissociation constant), EC50 (Half maximal effective concentration), h (human).
Table 2: In Vivo Dosing and Effects of (+)-PD 128907
| Experimental Model | Species | Dose Range | Route | Observed Effect | Source |
| Microdialysis | Mouse | 0.05 mg/kg (IC25) | i.p. | Decreased dialysate dopamine in wild-type mice | [8] |
| Mouse | 61 nM (IC25) | Intra-striatal | Decreased dialysate dopamine in wild-type mice | [8] | |
| Behavioral (5C-CPT) | Rat | 0.05 - 0.2 mg/kg | - | Rate-dependent effects on decision making and compulsive behavior | [9][10] |
| Toxicity Reduction | Rat | 3 mg/kg | i.p. | Prevented convulsant and lethal effects of cocaine | [3] |
Abbreviations: i.p. (intraperitoneal), IC25 (Concentration for 25% inhibition), 5C-CPT (5-Choice Continuous Performance Test).
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Rodents
Objective: To measure the effect of systemic or local administration of (+)-PD 128907 on extracellular dopamine levels in the nucleus accumbens (NAcc) of awake, freely moving rodents.
Materials:
-
This compound
-
Stereotaxic apparatus for rats or mice
-
Concentric microdialysis probes (e.g., 2-4 mm membrane length)
-
Microinfusion pump and syringes
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector (refrigerated)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools
Procedure:
-
Probe Implantation Surgery:
-
Anesthetize the animal and mount it in the stereotaxic apparatus.
-
Surgically expose the skull and drill a small burr hole above the target brain region (NAcc).
-
Slowly lower the microdialysis probe to the precise stereotaxic coordinates.
-
Secure the probe to the skull using dental cement and anchor screws.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
Place the animal in a testing cage that allows free movement.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).[11]
-
Allow a stabilization period of 1-2 hours.
-
Collect baseline samples (dialysates) every 15-20 minutes for at least one hour to establish a stable baseline of dopamine levels.
-
Administer (+)-PD 128907 via the desired route (e.g., intraperitoneal injection for systemic effects, or through the probe via retrodialysis for local effects).
-
Continue collecting dialysate samples for 2-3 hours post-administration.
-
-
Sample Analysis:
-
Immediately analyze the collected dialysates using an HPLC-ECD system optimized for dopamine detection.
-
Quantify dopamine concentrations by comparing peak heights or areas to those of known standards.
-
Express the results as a percentage change from the average baseline concentration.
-
Protocol 2: Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of (+)-PD 128907 by measuring an animal's preference for a context previously paired with the drug.[12][13]
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound
-
Vehicle solution (e.g., saline)
-
Animal subjects (rats or mice)
-
Video tracking software or manual stopwatches
Procedure: The CPP paradigm consists of three distinct phases:[13][14]
-
Phase 1: Pre-Conditioning Test (Baseline Preference)
-
On Day 1, place the animal in the central compartment and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each of the two outer chambers.
-
Animals showing a strong unconditioned preference for one side (>80% of the time) may be excluded. This phase establishes the baseline preference for each chamber.
-
-
Phase 2: Conditioning (Drug-Context Pairing)
-
This phase typically lasts for 4-8 days.[15]
-
A biased design is often used, where the drug is paired with the initially less-preferred chamber to avoid ceiling effects.[12]
-
On "drug" days, administer (+)-PD 128907 and immediately confine the animal to the drug-paired chamber for 20-30 minutes.
-
On "vehicle" days, administer the vehicle solution and confine the animal to the opposite chamber for the same duration.
-
Alternate between drug and vehicle conditioning days.
-
-
Phase 3: Post-Conditioning Test (Preference Expression)
-
The day after the final conditioning session, conduct a test session identical to the pre-conditioning test.
-
Place the animal (in a drug-free state) in the central compartment and allow it to freely explore the entire apparatus for 15-20 minutes.
-
Record the time spent in each of the outer chambers.
-
A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Addiction and the brain: the role of neurotransmitters in the cause and treatment of drug dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 14. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for In Vivo Microdialysis with (+)-PD 128907 Hydrochloride to Measure Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of neuroscience and pharmacology, in vivo microdialysis stands as a powerful technique for the continuous monitoring of neurotransmitter dynamics in the extracellular fluid of specific brain regions within freely moving animals. When coupled with sensitive analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it offers real-time insights into the neurochemical effects of pharmacological agents. This document provides detailed application notes and protocols for utilizing the selective dopamine (B1211576) D3 receptor agonist, (+)-PD 128907 hydrochloride, to investigate its modulatory effects on dopamine release, particularly in the striatum.
This compound is a high-affinity and selective agonist for the dopamine D3 receptor subtype.[1][2] D3 receptors are key components of the dopaminergic system and are implicated in various physiological and pathological processes, including motivation, cognition, and substance abuse. As presynaptic autoreceptors, D3 receptors play a crucial role in the negative feedback mechanism that regulates dopamine synthesis and release.[3] Activation of these autoreceptors by an agonist such as (+)-PD 128907 is expected to decrease the extracellular concentration of dopamine. These application notes will serve as a comprehensive guide for researchers aiming to quantify this effect.
Data Presentation
The administration of this compound has been shown to decrease extracellular dopamine levels in a dose-dependent manner. The following tables summarize the quantitative effects of (+)-PD 128907 on dopamine release as measured by in vivo microdialysis.
| Administration Route | Animal Model | Brain Region | Parameter | Value | Reference |
| Intra-striatal Infusion | Wild Type Mice | Ventral Striatum | IC25 | 61 nM | [1] |
| Intra-striatal Infusion | D3 Knockout Mice | Ventral Striatum | IC25 | 1327 nM | [1] |
| Systemic (i.p.) | Wild Type Mice | Ventral Striatum | IC25 | 0.05 mg/kg | [1] |
| Systemic (i.p.) | D3 Knockout Mice | Ventral Striatum | IC25 | 0.44 mg/kg | [1] |
Note: IC25 represents the concentration or dose of (+)-PD 128907 that produces a 25% inhibition of the basal dopamine release. The significantly higher IC25 values in D3 knockout mice confirm that the inhibitory effect of (+)-PD 128907 on dopamine release is primarily mediated by the D3 receptor.[1] A study also showed that administration of 0.16 mg/kg (s.c.) of (+)-PD 128907 induced a marked disruption of social aggregation behavior, which was associated with a decrease in dopamine levels in the medial prefrontal cortex and nucleus accumbens shell.[2]
Signaling Pathway
Activation of the D3 dopamine receptor by (+)-PD 128907 initiates a signaling cascade that ultimately leads to the inhibition of dopamine release from the presynaptic terminal. This process is primarily mediated by the Gαi/o subunit of the G-protein coupled receptor.
Caption: D3 receptor activation by (+)-PD 128907 inhibits dopamine release.
Experimental Protocols
I. Stereotaxic Surgery for Guide Cannula Implantation
This protocol details the surgical procedure for implanting a guide cannula to allow for the subsequent insertion of a microdialysis probe into the striatum of a rodent.
Materials:
-
Male Wistar rats (250-300g) or C57BL/6 mice (25-30g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement and anchor screws
-
Analgesics
Procedure:
-
Anesthetize the animal and securely mount it in the stereotaxic apparatus.[4]
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the predetermined stereotaxic coordinates for the target brain region. For the rat striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 to +2.7 mm, Mediolateral (ML): ±2.5 to ±2.7 mm, and Dorsoventral (DV): -3.5 mm from the dura.[4][5]
-
Slowly lower the guide cannula to the desired DV coordinate.
-
Secure the guide cannula to the skull using dental cement and anchor screws.[4]
-
Insert a dummy cannula into the guide cannula to maintain its patency.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.[4]
II. In Vivo Microdialysis Procedure
This protocol outlines the steps for conducting the microdialysis experiment to measure dopamine release following the administration of this compound.
Materials:
-
Animal with implanted guide cannula
-
Microdialysis probe (concentric, 2-4 mm membrane)
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
This compound solution
Procedure:
-
On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.[4]
-
Connect the inlet of the probe to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate of 1-2 µL/min.[4]
-
Allow the system to stabilize for 1-2 hours to establish a stable baseline of dopamine levels.[4]
-
Collect at least three to four baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound. This can be done systemically (e.g., intraperitoneal or subcutaneous injection) or locally via reverse dialysis by dissolving it in the aCSF.
-
Continue collecting dialysate samples at regular intervals for several hours post-administration to monitor the time-course of the drug's effect.
-
Store the collected dialysate samples at -80°C until analysis.[4]
III. Dopamine Quantification by HPLC-ECD
This protocol describes the analytical method for quantifying dopamine concentrations in the collected dialysate samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., phosphate (B84403) buffer with methanol (B129727) and an ion-pairing agent)
-
Dopamine standards
Procedure:
-
Thaw the dialysate samples on ice.
-
Inject a fixed volume of each sample into the HPLC-ECD system.
-
Separate dopamine from other compounds using the C18 column.
-
Detect dopamine using the electrochemical detector set at an appropriate oxidation potential.
-
Quantify the dopamine concentration in each sample by comparing the peak area to a standard curve generated from known concentrations of dopamine.
-
Express the results as a percentage of the pre-drug baseline levels for each animal to normalize the data.
Experimental Workflow
The following diagram illustrates the overall workflow for an in vivo microdialysis experiment to measure (+)-PD 128907-induced changes in dopamine release.
Caption: Workflow for measuring dopamine release via in vivo microdialysis.
References
- 1. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preferential Effects of Cariprazine on Counteracting the Disruption of Social Interaction and Decrease in Extracellular Dopamine Levels Induced by the Dopamine D3 Receptor Agonist, PD-128907 in Rats: Implications for the Treatment of Negative and Depressive Symptoms of Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Electrophysiological effects of (+)-PD 128907 hydrochloride on dopamine neurons
Application Notes and Protocols for (+)-PD 128907 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Topic: Electrophysiological Effects of this compound on Dopamine (B1211576) Neurons
Introduction
This compound is a potent and selective agonist for the dopamine D3 receptor, exhibiting significantly lower affinity for D2 and D4 receptors.[1][2] Its selectivity makes it a valuable pharmacological tool for investigating the role of D3 receptors in regulating dopamine neuron activity, dopamine release, and associated behaviors. These application notes provide a summary of the electrophysiological effects of (+)-PD 128907, detailed experimental protocols for its use, and visualizations of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with dopamine receptors and its effects on neuronal function.
Table 1: Receptor Binding and Functional Potency
| Parameter | Receptor | Value | Cell/Tissue Type | Radioligand | Reference |
| Ki | Human D3 | 1 nM | CHO-K1 cells | [3H]spiperone | [1][2] |
| Human D2 | 1183 nM | CHO-K1 cells | [3H]spiperone | [1][2] | |
| Human D4 | 7000 nM | CHO-K1 cells | [3H]spiperone | [1][2] | |
| Rat D3 | 1 nM | Rat Brain | [3] | ||
| Rat D2 | 620 nM | Rat Brain | [3] | ||
| Rat D4 | 720 nM | Rat Brain | [3] | ||
| EC50 | Dopamine D3 Receptor | 0.64 nM | CHO-K1 cells | [1] | |
| Inhibition of Cell Firing (VTA) | 33 nM | Rat midbrain slices | [3][4] | ||
| Inhibition of Cell Firing (SNc) | 38 nM | Rat midbrain slices | [3][4] | ||
| Inhibition of Dopamine Release (Caudate-Putamen) | 66 nM | Rat striatal slices | [3][4] |
Table 2: In Vivo Effects on Extracellular Dopamine
| Parameter | Effect | Dose/Concentration | Brain Region | Animal Model | Reference |
| IC25 | Decrease in dialysate dopamine | 61 nM (intra-striatal) | Ventral Striatum | Wild Type Mice | [5] |
| Decrease in dialysate dopamine | 1327 nM (intra-striatal) | Ventral Striatum | D3 Knockout Mice | [5] | |
| Decrease in dialysate dopamine | 0.05 mg/kg i.p. | Ventral Striatum | Wild Type Mice | [5] | |
| Decrease in dialysate dopamine | 0.44 mg/kg i.p. | Ventral Striatum | D3 Knockout Mice | [5] |
Experimental Protocols
Detailed methodologies for key experiments investigating the electrophysiological effects of (+)-PD 128907 are provided below.
Protocol 1: In Vitro Electrophysiology - Brain Slice Recordings
This protocol is designed to measure the direct effects of (+)-PD 128907 on the firing rate of dopamine neurons in midbrain slices.
1. Brain Slice Preparation:
- Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF).
- Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thickness) containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) using a vibratome.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
- Visualize dopamine neurons using infrared-differential interference contrast (IR-DIC) microscopy.
- Perform whole-cell patch-clamp or extracellular single-unit recordings from identified dopamine neurons.[6][7]
- For patch-clamp, use borosilicate glass pipettes (2.5–3.5 MΩ) filled with an appropriate internal solution.[7]
- Establish a stable baseline recording of spontaneous firing activity.
3. Drug Application:
- Prepare stock solutions of this compound in water or a suitable solvent.
- Dilute the stock solution to the final desired concentrations in aCSF immediately before application.
- Bath-apply cumulative concentrations of (+)-PD 128907 to the slice and record the change in firing rate.
- Construct a concentration-response curve to determine the EC50 for the inhibition of firing.[3]
4. Data Analysis:
- Analyze the firing frequency (spikes/second) before and after drug application.
- Normalize the firing rate to the baseline period.
- Fit the concentration-response data to a sigmoidal curve to calculate the EC50.
Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices
FSCV is employed to measure real-time changes in dopamine release and uptake in response to electrical stimulation and modulation by (+)-PD 128907.[8][9]
1. Slice Preparation and Electrode Placement:
- Prepare brain slices containing the striatum (caudate-putamen or nucleus accumbens) as described in Protocol 1.
- Place a carbon-fiber microelectrode (e.g., 7 µm diameter) into the striatal region of interest.[10]
- Position a bipolar stimulating electrode nearby to evoke dopamine release.
2. FSCV Recording:
- Apply a triangular voltage waveform (e.g., -0.4 V to +1.2 V and back) at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[11]
- Use background subtraction to isolate the voltammetric signal for dopamine.[9]
- Electrically stimulate the tissue (e.g., single pulse) to evoke dopamine release and record the resulting change in extracellular dopamine concentration.
3. Drug Application and Analysis:
- Establish a stable baseline of stimulated dopamine release.
- Bath-apply increasing concentrations of (+)-PD 128907.
- Measure the peak height of the dopamine signal to quantify the amount of dopamine released.
- Analyze the decay kinetics of the signal to assess dopamine uptake.
- Determine the EC50 for the inhibition of dopamine release.[10] Note that (+)-PD 128907 has been shown to have a greater effect on inhibiting dopamine release in the nucleus accumbens shell compared to the caudate-putamen.[10]
Protocol 3: In Vivo Microdialysis
This protocol allows for the measurement of extracellular dopamine levels in the brain of a freely moving animal.
1. Surgical Implantation:
- Anesthetize the animal (e.g., mouse or rat) and place it in a stereotaxic frame.
- Implant a microdialysis guide cannula targeting the desired brain region (e.g., ventral striatum).
- Allow the animal to recover from surgery.
2. Microdialysis Procedure:
- Insert a microdialysis probe through the guide cannula.
- Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
- Collect dialysate samples at regular intervals (e.g., every 20 minutes).
- Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
3. Drug Administration and Data Analysis:
- After establishing a stable baseline of dopamine levels, administer (+)-PD 128907 systemically (e.g., intraperitoneally) or locally via reverse dialysis.[5]
- Continue collecting dialysate samples to measure the drug's effect on extracellular dopamine.
- Express the dopamine concentrations as a percentage of the baseline levels.
- Compare the effects in wild-type versus D3 receptor knockout mice to confirm the D3 receptor-mediated mechanism.[5]
Visualizations
Signaling Pathway of (+)-PD 128907 on Dopamine Neurons
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the effects of (+)‐PD 128907 on midbrain dopamine neurones in rat brain slices by a selective D2 receptor antagonist L‐741,626 | Semantic Scholar [semanticscholar.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLCγ1 in dopamine neurons critically regulates striatal dopamine release via VMAT2 and synapsin III - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 9. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for (+)-PD 128907 Hydrochloride in Locomotor Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-PD 128907 hydrochloride is a potent and selective agonist for the dopamine (B1211576) D3 receptor, exhibiting high affinity and selectivity over other dopamine receptor subtypes.[1][2] The dopamine D3 receptor is primarily expressed in the limbic regions of the brain and is implicated in the modulation of locomotion, motivation, and reward processes.[3] Understanding the effects of D3 receptor modulation on locomotor activity is crucial for the development of therapeutics targeting neuropsychiatric and neurodegenerative disorders. These application notes provide detailed protocols for assessing the impact of this compound on locomotor activity in rodents, summarize key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound acts as an agonist at dopamine D3 receptors. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which are negatively coupled to adenylyl cyclase.[4] Activation of D3 receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] This signaling cascade can modulate the activity of various downstream effectors, including protein kinase A (PKA), Akt, and extracellular signal-regulated kinase (ERK), ultimately influencing neuronal excitability and behavior.[4][7] Stimulation of D3 receptors generally leads to an inhibition of locomotor activity, particularly in novel environments.[3]
Data Presentation
The administration of this compound has been shown to dose-dependently affect locomotor activity in rodents. The following tables summarize the quantitative effects observed in representative studies.
Table 1: Effect of this compound on Locomotor Activity in Rats
| Animal Model | Dose (mg/kg) | Administration Route | Observation Period | Effect on Locomotor Activity | Reference |
| Roman High-Avoidance (RHA-I) Rats | 0.01 | i.p. | 1 hour | No significant change | [8] |
| Roman High-Avoidance (RHA-I) Rats | 0.1 | i.p. | 1 hour | Significant decrease | [8] |
| Roman Low-Avoidance (RLA-I) Rats | 0.01 | i.p. | 1 hour | Significant decrease | [8] |
| Roman Low-Avoidance (RLA-I) Rats | 0.1 | i.p. | 1 hour | Significant decrease | [8] |
Table 2: General Effects of Dopamine D3 Receptor Agonists on Locomotor Activity
| Compound | Animal Model | General Effect at Low Doses | General Effect at High Doses | Key Findings | Reference |
| (+)-PD 128907 | Mice | Inhibition of novelty-stimulated locomotion | Not specified | Effects are D3 receptor-dependent | [3] |
| 7-OH-DPAT | Mice | Inhibition of novelty-stimulated locomotion | Not specified | Effects are D3 receptor-dependent | [3] |
| Quinpirole | Rats | Decrease in activity | Biphasic effects reported | Dose-dependent effects | [9] |
Experimental Protocols
Open Field Test for Locomotor Activity
This protocol is designed to assess spontaneous locomotor activity in rodents following the administration of this compound.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 cm for rats), typically made of a non-reflective material.[10]
-
Automated activity monitoring system with infrared beams or video tracking software.
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Standard laboratory animal handling equipment.
Procedure:
-
Habituation:
-
Transport the animals to the testing room at least 30-60 minutes prior to the start of the experiment to allow for acclimation.[11]
-
Handle the animals for a few minutes each day for 2-3 days before the test day to reduce stress-induced responses.
-
On the test day, allow animals to habituate to the testing room for at least 30 minutes before administration of the compound.[11]
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle (e.g., saline) to the desired concentrations (e.g., 0.01 mg/kg, 0.1 mg/kg, and a vehicle control).
-
Administer the prepared solution via the desired route, typically intraperitoneally (i.p.). The volume of injection should be consistent across all animals (e.g., 10 ml/kg for mice).
-
-
Locomotor Activity Recording:
-
Immediately after injection, gently place the animal in the center of the open field arena.[12]
-
Begin recording locomotor activity using the automated system for a predefined period, typically ranging from 30 to 60 minutes.[9]
-
The system should be set to record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena (center vs. periphery).
-
-
Data Analysis:
-
Analyze the collected data in discrete time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the locomotor activity parameters between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
-
Cleaning:
-
Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
-
Mandatory Visualization
Caption: Workflow for a typical locomotor activity experiment.
Caption: Simplified D3 receptor signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Intracellular Signaling Pathways for the Dopamine D3 Receptor: Opposite and Synergistic Interactions with Cyclic AMP | Semantic Scholar [semanticscholar.org]
- 6. Selective Activation of D3 Dopamine Receptors Ameliorates DOI-Induced Head Twitching Accompanied by Changes in Corticostriatal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open field test in rats [protocols.io]
- 11. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
Application of (+)-PD 128907 Hydrochloride in Schizophrenia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-PD 128907 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor agonist. Its utility in schizophrenia research stems from the growing understanding of the dopamine D3 receptor's role in the pathophysiology of the disorder, particularly in relation to cognitive deficits and negative symptoms. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical schizophrenia research, focusing on in vitro and in vivo models.
Mechanism of Action
(+)-PD 128907 acts as a potent agonist at dopamine D2 and D3 receptors, with a significantly higher affinity for the D3 subtype.[1] As an agonist at presynaptic D3 autoreceptors, it can inhibit dopamine synthesis and release.[1] This characteristic makes it a valuable tool for investigating the consequences of reduced dopaminergic tone in specific brain regions implicated in schizophrenia.
Data Presentation
Table 1: Receptor Binding Affinity and Potency of (+)-PD 128907
| Receptor | Parameter | Value | Species | Radioligand | Cell Line | Reference |
| Dopamine D3 | Ki | 1 nM | Human | [3H]spiperone | CHOK1 | [1] |
| Dopamine D2 | Ki | 1183 nM | Human | [3H]spiperone | CHOK1 | [1] |
| Dopamine D4 | Ki | 7000 nM | Human | [3H]spiperone | CHOK1 | [1] |
| Dopamine D3 | EC50 | 0.64 nM | - | - | - | [1] |
Table 2: In Vivo Effects of (+)-PD 128907 in Rodent Models
| Animal Model | Assay | Dose (mg/kg) | Route | Effect | Reference |
| Rat | Prepulse Inhibition (PPI) | Not specified | - | Disruption of PPI | [2] |
| Rat | Social Interaction (Huddling) | 0.16 | s.c. | Disruption of social aggregation | [3] |
| Rat | Dopamine Release (mPFC) | 0.16 | s.c. | Decrease in extracellular dopamine | [3] |
| Rat | Dopamine Release (NAcc Shell) | 0.16 | s.c. | Decrease in extracellular dopamine | [3] |
| Rat | Cocaine Overdose | 3 | i.p. | Prevention of convulsant and lethal effects | [1] |
Experimental Protocols
Protocol 1: Induction of Prepulse Inhibition (PPI) Deficits in Rats
Objective: To model sensorimotor gating deficits observed in schizophrenia using (+)-PD 128907. Deficits in PPI are a well-established endophenotype of schizophrenia.[4]
Apparatus:
-
Startle response measurement system (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect whole-body startle.
Procedure:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g).
-
Acclimation: Place each rat in the startle chamber and allow a 5-minute acclimation period with a 65-70 dB background white noise.
-
Drug Administration: Administer this compound (dissolved in saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A dose range of 0.01-1 mg/kg can be explored in a dose-response study. Administer vehicle (saline) to the control group. The timing between administration and testing should be consistent, typically 15-30 minutes.
-
PPI Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: 120 dB white noise burst for 40 ms (B15284909).
-
Prepulse-pulse trials: A prepulse stimulus (e.g., 74, 78, 82, or 90 dB, 20 ms duration) is presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: The startle amplitude is measured as the peak response during a defined period after the stimulus onset. PPI is calculated as a percentage: %PPI = 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)) * 100] A reduction in %PPI in the (+)-PD 128907-treated group compared to the vehicle group indicates a sensorimotor gating deficit.
Protocol 2: In Vivo Microdialysis to Measure Dopamine Release
Objective: To assess the effect of (+)-PD 128907 on extracellular dopamine levels in brain regions relevant to schizophrenia, such as the medial prefrontal cortex (mPFC) and nucleus accumbens (NAcc). This protocol is adapted from a study investigating the effects of a D3-preferring agonist.[3]
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the mPFC or NAcc shell.
-
Secure the cannula with dental cement and allow the animal to recover for at least 3-5 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a 2-3 hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., 0.16 mg/kg, s.c.).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis (HPLC-ECD):
-
Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection.
-
Quantify dopamine concentrations by comparing peak heights or areas to a standard curve.
-
Express the results as a percentage of the baseline dopamine concentration.
-
Signaling Pathways
The dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of these receptors inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Furthermore, emerging evidence suggests that dopamine receptor signaling can modulate the Akt/GSK-3 pathway, which is implicated in the pathophysiology of schizophrenia and the action of antipsychotic drugs.[5][6] Dysregulation of this pathway is thought to contribute to altered neurodevelopment and synaptic plasticity. While direct studies linking (+)-PD 128907 to the Akt/GSK-3 pathway in schizophrenia models are limited, it is a key area for future investigation.
Visualizations
Caption: Workflow for inducing and assessing PPI deficits.
Caption: Simplified D3 receptor signaling pathway.
Caption: Rationale for using (+)-PD 128907 in research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of antipsychotics and selective D3 antagonists on PPI deficits induced by PD 128907 and apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential Effects of Cariprazine on Counteracting the Disruption of Social Interaction and Decrease in Extracellular Dopamine Levels Induced by the Dopamine D3 Receptor Agonist, PD-128907 in Rats: Implications for the Treatment of Negative and Depressive Symptoms of Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Akt/GSK3 signaling in the action of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-PD 128907 Hydrochloride in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of (+)-PD 128907 hydrochloride in in vitro experiments. This document includes information on solvent selection, stock solution preparation, storage conditions, and a representative experimental protocol for cell-based assays.
Introduction
This compound is a potent and selective agonist for the dopamine (B1211576) D3 receptor, exhibiting high affinity and selectivity over other dopamine receptor subtypes.[1][2] Its utility in studying the role of the D3 receptor in various neurological and psychiatric conditions makes it a valuable tool for in vitro research. Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Solubility
-
Molecular Formula: C₁₄H₁₉NO₃ • HCl
-
Appearance: Crystalline solid[4]
The solubility of this compound in various solvents is summarized in the table below. It is crucial to use high-purity, anhydrous solvents to achieve the maximum concentrations.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 2.86[1][2] | 10[1][2][3] | |
| DMSO | 15 | 52.5 | Sonication may be required for complete dissolution.[5] Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[6] |
| DMF | 10 | 35 | |
| Ethanol | Slightly Soluble | Not specified | |
| PBS (pH 7.2) | 0.5 | 1.75 |
Preparation of Stock Solutions
3.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
3.2. Protocol for Preparing a 10 mM DMSO Stock Solution
-
Calculate the required mass: Based on the desired volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 285.77 g/mol x 1000 mg/g = 2.8577 mg
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the solution thoroughly. If necessary, briefly sonicate the tube in a water bath or gently warm it to 37°C to aid dissolution. Visually inspect the solution to ensure that no particulates are present.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound.
-
Solid this compound: Store at -20°C for up to 3 years.[6]
-
Stock Solutions:
Experimental Protocol: In Vitro Cell-Based Assay
This protocol provides a general guideline for treating cultured cells with this compound. The final concentration of the compound and the incubation time should be optimized for the specific cell line and experimental design.
5.1. Materials
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
10 mM stock solution of this compound in DMSO
-
Sterile, pyrogen-free pipette tips and tubes
5.2. Protocol
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution of this compound.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a level that is non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the wells.
-
Add the prepared working solutions of this compound to the respective wells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.
-
Include an untreated control group with fresh medium only.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, XTT), gene expression analysis, or functional assays.
Dopamine D3 Receptor Signaling Pathway
Activation of the dopamine D3 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.
References
- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Synthesis and D3 Receptor Activation in Pancreatic β-Cells Regulates Insulin Secretion and Intracellular [Ca2+] Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 6. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Off-target effects of high-dose (+)-PD 128907 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using high-dose (+)-PD 128907 hydrochloride. The information addresses potential off-target effects and provides guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a potent and highly selective agonist for the dopamine (B1211576) D3 receptor.[1] It exhibits significantly lower affinity for the dopamine D2 and D4 receptors, making it a valuable tool for studying D3 receptor function.
Q2: I'm observing unexpected behavioral effects at high doses of (+)-PD 128907. What could be the cause?
While (+)-PD 128907 is highly selective for the D3 receptor at low doses, higher concentrations can lead to the activation of other dopamine receptor subtypes, primarily the D2 receptor.[2] This can result in a biphasic behavioral response. At low doses, D3 receptor activation typically leads to a decrease in spontaneous locomotor activity.[2] At higher doses, however, agonism at D2 receptors can cause stimulatory effects, including hyperactivity and stereotyped behaviors.[2]
Q3: Are there any known off-target effects of (+)-PD 128907 on non-dopaminergic receptors?
While comprehensive public screening data against a wide panel of receptors is limited, one study from 1995 reported no significant affinity for a variety of other non-dopaminergic receptors.[2] However, it is important to note that "no significant affinity" does not entirely rule out interactions at very high concentrations. Some studies on antipsychotic drugs suggest a potential interplay between D3 and 5-HT3 receptors in modulating hippocampal gamma oscillations, though direct binding of (+)-PD 128907 to 5-HT3 receptors has not been thoroughly characterized.
Q4: My in vivo microdialysis experiment shows a decrease in dopamine release after administering (+)-PD 128907. Is this an on-target or off-target effect?
The decrease in dopamine release is an expected on-target effect of (+)-PD 128907. Dopamine D3 receptors function as autoreceptors on dopaminergic neurons. By activating these presynaptic D3 autoreceptors, (+)-PD 128907 inhibits the synthesis and release of dopamine.[1][2] This effect is observed in brain regions with high D3 receptor expression, such as the mesolimbic area.[2]
Q5: How can I confirm that the effects I am observing are D3-mediated and not due to off-target binding at D2 receptors?
To differentiate between D3 and D2 receptor-mediated effects, you can employ several strategies:
-
Dose-Response Studies: Conduct experiments across a range of (+)-PD 128907 concentrations. Effects observed at low nanomolar concentrations are more likely to be D3-mediated, while effects requiring higher concentrations may involve D2 receptor activation.
-
Use of Selective Antagonists: Pre-treat your experimental system with a selective D2 receptor antagonist. If the observed effect of (+)-PD 128907 is blocked, it suggests D2 receptor involvement.
-
D3 Receptor Knockout Models: In animal studies, the use of D3 receptor knockout mice can definitively determine if the observed effect is dependent on the D3 receptor.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Hyperactivity or Stereotypy in Animal Models | At high doses, (+)-PD 128907 can lose its selectivity and act as an agonist at dopamine D2 receptors, leading to stimulatory motor effects.[2] | 1. Perform a dose-response curve to determine the concentration at which hyperactivity emerges. 2. Pre-treat with a selective D2 antagonist to see if the hyperactivity is blocked. 3. If possible, use D3 receptor knockout animals to confirm if the effect is independent of D3 receptors. |
| Variability in Experimental Results | The selectivity of (+)-PD 128907 is concentration-dependent. Inconsistent dosing or local concentration differences can lead to variable engagement of on- and off-target receptors. | 1. Ensure accurate and consistent preparation of dosing solutions. 2. For in vitro studies, ensure proper mixing and incubation to achieve uniform compound concentration. 3. For in vivo studies, consider the route of administration and pharmacokinetic properties which can influence brain exposure. |
| Unexplained Cardiovascular Effects | While not extensively reported for (+)-PD 128907, high doses of dopaminergic agents can potentially have cardiovascular effects through actions on adrenergic receptors.[4] | 1. Monitor cardiovascular parameters (heart rate, blood pressure) in in vivo experiments, especially at high doses. 2. If cardiovascular effects are observed, consider pre-treatment with adrenergic receptor antagonists to investigate potential off-target mechanisms. |
| Lack of Effect in a Known D3-Expressing System | Several factors could contribute, including compound degradation, incorrect concentration, or issues with the experimental preparation. | 1. Verify the integrity and purity of your this compound stock. 2. Confirm the concentration of your working solutions. 3. Ensure the expression and functionality of D3 receptors in your cell line or tissue preparation. 4. Review your experimental protocol for any potential errors in incubation times, buffer composition, or detection methods. |
Quantitative Data
Table 1: Binding Affinities (Ki) of (+)-PD 128907 for Human Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |
| Dopamine D3 | 1 | [3H]spiperone | CHO-K1 | [1] |
| Dopamine D3 | 2.3 | Not Specified | Not Specified | |
| Dopamine D3 | 1.43 (high affinity site) | [3H]spiperone | CHO K1 | [2] |
| Dopamine D3 | 413 (low affinity site) | [3H]spiperone | CHO K1 | [2] |
| Dopamine D2 | 1183 | [3H]spiperone | CHO-K1 | [1] |
| Dopamine D2L | 20 (high affinity site) | [3H]spiperone | CHO K1 | [2] |
| Dopamine D2L | 6964 (low affinity site) | [3H]spiperone | CHO K1 | [2] |
| Dopamine D4 | 7000 | [3H]spiperone | CHO-K1 | [1] |
| Dopamine D4.2 | 169 | Not Specified | Not Specified | [2] |
Table 2: Functional Potency (EC50) of (+)-PD 128907
| Receptor Subtype | Assay | EC50 (nM) | Reference |
| Dopamine D3 | [3H]Thymidine Uptake | ~6.3-fold more potent than at D2L | [5] |
| Dopamine D3 | Receptor Activation | 0.64 | [1] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of (+)-PD 128907 for dopamine receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand: [3H]spiperone.
-
Non-specific binding control: 10 µM Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
This compound at various concentrations.
-
96-well plates.
-
Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add the following to the appropriate wells:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]spiperone, and 100 µL of cell membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [3H]spiperone, and 100 µL of cell membrane preparation.
-
Competitive Binding: 50 µL of (+)-PD 128907 at varying concentrations, 50 µL of [3H]spiperone, and 100 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of (+)-PD 128907 that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Measuring Dopamine Release
This protocol outlines a method for measuring extracellular dopamine levels in the brain of a freely moving rodent following the administration of (+)-PD 128907.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, buffered to pH 7.4.
-
This compound dissolved in a suitable vehicle.
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using the microinfusion pump.
-
Allow a stabilization period of 1-2 hours to establish a baseline of dopamine levels.
-
Collect baseline dialysate samples every 20 minutes for at least one hour using the fraction collector.
-
Administer this compound (systemically, e.g., via intraperitoneal injection, or locally via reverse dialysis).
-
Continue collecting dialysate samples at regular intervals for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Express the dopamine levels as a percentage change from the pre-drug baseline.
-
Use appropriate statistical methods to determine the significance of any changes in dopamine release.
-
Visualizations
Caption: D3 Receptor Signaling Pathway Activated by (+)-PD 128907.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D2R Agonist-Induced Cardiovascular Effects in Healthy Male Subjects: Potential Implications in Clinical Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD 128907-d4 | Benchchem [benchchem.com]
Technical Support Center: Optimizing (+)-PD 128907 Hydrochloride Dosage for D3 Receptor Selectivity
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (+)-PD 128907 hydrochloride, a potent and selective D3 dopamine (B1211576) receptor agonist. Below you will find troubleshooting guides and frequently asked questions to help optimize your experimental protocols and ensure maximal D3 receptor selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for achieving optimal D3 receptor selectivity in vitro?
A1: To achieve optimal D3 receptor selectivity, it is crucial to use this compound at low nanomolar concentrations. Based on binding affinity data, the affinity for the human D3 receptor (Ki) is in the range of 1-2.3 nM, while its affinity for the D2 receptor is significantly lower (Ki of 179-1183 nM).[1][2][3] Therefore, using concentrations in the low nanomolar range (e.g., 1-10 nM) will favor binding to D3 receptors. Functional assays show an EC50 of 0.64 nM for the D3 receptor.[1] Exceeding this range may lead to off-target effects at D2 receptors.
Q2: What is a suitable starting dose for in vivo experiments?
A2: For in vivo studies in mice, doses ranging from 0.03 to 0.3 mg/kg have been shown to selectively target D3 receptors and significantly inhibit dialysate dopamine levels.[2][4][5] Higher doses (1 mg/kg or more) can lead to effects at D2 receptors, thus losing selectivity.[2][4] A dose of 3 mg/kg has been used in rats to study its effects on cocaine toxicity.[1] It is always recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm.
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, this compound can be dissolved in water (up to 10 mM) or DMSO (up to 12 mg/mL or 41.99 mM).[1][6] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1][7] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: What are the known off-target effects of this compound?
A4: The primary off-target effects of this compound are mediated through its action on D2 dopamine receptors, especially at higher concentrations.[1][2][3] It exhibits significantly lower affinity for D4 receptors.[1][3] Studies have shown that at sufficiently low doses, its effects are selectively mediated by the D3 receptor.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of D3 receptor-specific effects in my experiment. | Concentration of (+)-PD 128907 is too high, leading to activation of D2 receptors. | Perform a dose-response curve to identify the lowest effective concentration that elicits a D3-mediated response. Based on literature, concentrations should ideally be in the low nanomolar range for in vitro studies and between 0.03-0.3 mg/kg for in vivo studies in mice.[2][4][5] |
| Inconsistent results between experiments. | Improper storage and handling of the compound leading to degradation. | Ensure the compound is stored correctly (powder at -20°C, DMSO stock at -80°C).[1][7] Prepare fresh dilutions for each experiment from a frozen aliquot. Avoid repeated freeze-thaw cycles. |
| Precipitation of the compound in aqueous buffers. | The solubility of this compound in aqueous solutions is limited. | While soluble in water up to 10 mM, for higher concentrations, consider using DMSO as the solvent for the stock solution and then diluting it in your assay buffer.[6] Ensure the final DMSO concentration in your assay is low and does not affect the experimental outcome. |
| Observed effects are not blocked by a D3-selective antagonist. | The effects may be mediated by D2 receptors due to high agonist concentration. | Lower the concentration of this compound. Use a selective D2 receptor antagonist, such as L-741,626, as a control to confirm if the observed effects are D2-mediated.[10] |
Data Presentation
Table 1: Binding Affinities (Ki) of this compound at Dopamine Receptors
| Receptor Subtype | Species | Radioligand | Ki (nM) | Selectivity (fold vs. D3) | Reference |
| D3 | Human | [3H]Spiperone | 1 | - | [1][3] |
| Human | 1.7 | - | [2][4] | ||
| Human | 2.3 | - | [6][11] | ||
| Rat | [3H]Spiperone | 0.84 | - | [2][4] | |
| D2 | Human | [3H]Spiperone | 1183 | 1183 | [1][3] |
| Human | 179 | 105 | [2][4] | ||
| Rat | 620 | 738 | [10] | ||
| Rat | 770 | 917 | [2][4] | ||
| D4 | Human | [3H]Spiperone | 7000 | 7000 | [1][3] |
| Rat | 720 | 857 | [10] |
Table 2: Functional Potency and Dosage of this compound
| Assay Type | Parameter | Value | Species/System | Reference |
| Functional Assay | EC50 | 0.64 nM | - | [1] |
| EC50 (Cell Firing Inhibition - VTA) | 33 nM | Rat | [10] | |
| EC50 (Cell Firing Inhibition - SNc) | 38 nM | Rat | [10] | |
| EC50 (Dopamine Release Inhibition) | 66 nM | Rat | [10] | |
| In Vivo Microdialysis | IC25 (Intra-striatal) | 61 nM | Mouse (Wild Type) | [2][9] |
| IC25 (Systemic, i.p.) | 0.05 mg/kg | Mouse (Wild Type) | [2][9] | |
| In Vivo Behavioral | Effective Dose | 0.03 - 0.3 mg/kg | Mouse | [4][5] |
| Effective Dose | 3 mg/kg | Rat | [1] |
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is a general guideline for a competitive binding assay to determine the affinity of test compounds for the D3 receptor using membranes from cells expressing the receptor and a radiolabeled ligand.
Materials:
-
Membranes from cells stably expressing the human D3 dopamine receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]Spiperone or [3H]PD 128907.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM) or unlabeled (+)-PD 128907 (1 µM).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the diluted (+)-PD 128907.
-
Add 50 µL of the radioligand at a concentration close to its Kd value.
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 60-120 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: D3 dopamine receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Troubleshooting logic for lack of D3 receptor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 300576-59-4 | Dopamine Receptor | MOLNOVA [molnova.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 8. PD 128907-d4 | Benchchem [benchchem.com]
- 9. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of the effects of (+)-PD 128907 on midbrain dopamine neurones in rat brain slices by a selective D2 receptor antagonist L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
(+)-PD 128907 hydrochloride solubility issues and best practices
Welcome to the technical support center for (+)-PD 128907 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the dopamine (B1211576) D3 receptor, with a high affinity (Ki = 2.3 nM). It displays significant selectivity (18 to 200-fold) over other dopamine receptor subtypes. Its primary mechanism of action is the activation of D3 receptors, which are involved in various neurological processes.[1][2] At low doses, its effects are believed to be mediated selectively by the D3 receptor.[3][4]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][5] It is also soluble in water. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used.[5]
Q3: My compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. Why is this happening and what can I do?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[6][7] The rapid dilution of the DMSO reduces its solvating capacity, causing the compound to precipitate.[6][7]
Troubleshooting steps to prevent precipitation:
-
Decrease Final Concentration: Ensure the final concentration in your media does not exceed the aqueous solubility limit of the compound.[6]
-
Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.[6]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed media.[6]
-
Slow Addition and Mixing: Add the stock solution dropwise to the media while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations.[6]
-
Limit Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity and precipitation.[6]
-
Consider Sonication: Gentle sonication can help to redissolve small amounts of precipitate and create a more uniform suspension.[5]
Solubility Data
The solubility of this compound can vary between suppliers and batches. The following table summarizes available data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 2.86 mg/mL | 10 mM | |
| DMSO | 150 mg/mL[5] | 524.9 mM[5] | Sonication is recommended.[5] Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1] |
| In Vivo Formulation | 4 mg/mL[5] | 14 mM[5] | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[5] |
Molecular Weight: 285.77 g/mol [5]
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standard method for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Pre-weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.86 mg.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the tube. For the 2.86 mg example, add 1 mL of DMSO.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied until the solution is clear.[5]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][5]
Visual Guides
Dopamine D3 Receptor Signaling Pathway
(+)-PD 128907 acts as an agonist at the Dopamine D3 Receptor (D3R), a G-protein coupled receptor (GPCR). Activation of D3R typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This modulation of the cAMP pathway influences downstream cellular processes, including a decrease in dopamine release.[2][3]
Caption: Agonist binding to the D3 receptor inhibits adenylyl cyclase.
Troubleshooting Workflow for Compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with compound precipitation when preparing working solutions in aqueous media.
Caption: A step-by-step guide to resolving compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Interpreting biphasic dose-response of (+)-PD 128907 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (+)-PD 128907 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the dopamine (B1211576) D3 receptor.[1] It exhibits significantly lower affinity for the dopamine D2 and D4 receptors. Its primary mechanism of action is to bind to and activate D3 receptors, which are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o).[2][3] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and modulation of downstream signaling pathways.[2][3]
Q2: I am observing a biphasic dose-response with (+)-PD 128907 in my experiments. At low doses, I see an inhibitory effect, but at higher doses, a stimulatory effect emerges. Why does this happen?
This biphasic or U-shaped dose-response is a known characteristic of (+)-PD 128907 and other D3-preferring agonists. The current understanding of this phenomenon is as follows:
-
Low Doses: At lower concentrations, (+)-PD 128907 selectively activates the high-affinity D3 receptors. These receptors are often localized presynaptically as autoreceptors on dopamine neurons. Their activation leads to an inhibition of dopamine synthesis and release, resulting in decreased dopaminergic neurotransmission and subsequent inhibitory effects on behaviors like locomotor activity.
-
High Doses: As the concentration of (+)-PD 128907 increases, it begins to act on the lower-affinity D2 receptors in addition to the D3 receptors. The activation of postsynaptic D2 receptors can lead to a stimulatory effect on locomotor activity, which can overcome the inhibitory effects of D3 receptor activation.
Q3: What are the key signaling pathways activated by (+)-PD 128907?
As a D3 receptor agonist, (+)-PD 128907 primarily activates the Gi/o signaling cascade. This leads to:
-
Inhibition of Adenylyl Cyclase: This is the canonical pathway, resulting in a decrease in the intracellular concentration of the second messenger cAMP.[2][3]
-
Modulation of Ion Channels: Activation of Gi/o can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
-
Activation of Kinase Pathways: Beyond cAMP, D3 receptor activation can also modulate other signaling pathways, including the Akt/GSK3 pathway, which is involved in cell survival and metabolism.[4]
Q4: How should I prepare and store this compound?
This compound is typically a solid. For in vitro experiments, it can be dissolved in sterile water or a suitable buffer. For in vivo studies, it is often dissolved in saline. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions can be aliquoted and stored at -20°C for short periods. Protect from light. Always refer to the manufacturer's specific instructions for solubility and storage.
Troubleshooting Guides
Problem 1: Inconsistent or Noisy Data in In Vitro Assays (e.g., cAMP assay, binding assay)
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh solutions of (+)-PD 128907 for each experiment. Avoid repeated freeze-thaw cycles. Protect the compound and its solutions from light. |
| Cell Line Issues | Ensure the cell line expresses the dopamine D3 receptor at sufficient levels. Passage number can affect receptor expression; use cells within a validated passage range. Regularly test for mycoplasma contamination. |
| Assay Conditions | Optimize incubation times and temperatures. Ensure the buffer composition (e.g., ion concentrations) is appropriate for the assay. For binding assays, ensure that non-specific binding is adequately determined and subtracted. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound concentrations. |
Problem 2: Unexpected Behavioral Effects in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Dose Selection | The biphasic nature of (+)-PD 128907 is highly dose-dependent. Perform a full dose-response curve to identify the inhibitory and stimulatory phases in your specific animal model and behavioral paradigm. |
| Route of Administration | The route of administration (e.g., intraperitoneal, subcutaneous, intravenous) can affect the pharmacokinetics and bioavailability of the compound, influencing the observed behavioral effects. Ensure the chosen route is appropriate and consistent across experiments. |
| Animal Acclimation | The novelty of the testing environment can influence locomotor activity. Ensure that animals are properly acclimated to the testing chambers before drug administration to reduce baseline variability. |
| Off-Target Effects at High Doses | At higher concentrations, the selectivity of (+)-PD 128907 for the D3 receptor may decrease, leading to effects mediated by D2 or other receptors. Consider using a selective D2 antagonist to confirm that the high-dose effects are D2-mediated. |
Data Presentation
Table 1: In Vitro Binding Affinities and Functional Potencies of (+)-PD 128907
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency | Assay Type |
| Human Dopamine D3 | ~1 nM[1] | EC50 ~0.64 nM[1] | [³H]spiperone binding in CHO cells |
| Human Dopamine D2 | ~1183 nM[1] | - | [³H]spiperone binding in CHO cells |
| Human Dopamine D4 | ~7000 nM[1] | - | [³H]spiperone binding in CHO cells |
Table 2: In Vivo Effects of (+)-PD 128907 on Dopamine Release
| Animal Model | Route of Administration | Dose | Effect on Dopamine Release |
| Wild Type Mice | Intrastriatal Infusion | IC25 = 61 nM[5] | Decrease |
| D3 Knockout Mice | Intrastriatal Infusion | IC25 = 1327 nM[5] | Decrease |
| Wild Type Mice | Intraperitoneal (i.p.) | IC25 = 0.05 mg/kg[5] | Decrease |
| D3 Knockout Mice | Intraperitoneal (i.p.) | IC25 = 0.44 mg/kg[5] | Decrease |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D3 Receptor
Objective: To determine the binding affinity (Ki) of (+)-PD 128907 for the dopamine D3 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells).
-
[³H]-(+)-PD 128907 as the radioligand.
-
Unlabeled (+)-PD 128907 for competition binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the D3 receptor-expressing cells.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer.
-
25 µL of various concentrations of unlabeled (+)-PD 128907 (for competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of a non-radiolabeled D3 antagonist (e.g., haloperidol).
-
25 µL of [³H]-(+)-PD 128907 at a concentration near its Kd.
-
125 µL of the cell membrane suspension in Assay Buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. For competition experiments, determine the IC50 value and then calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of (+)-PD 128907 on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ED) system.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound dissolved in aCSF or saline.
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 10-20 minutes for at least 60-90 minutes to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer (+)-PD 128907 via the desired route (e.g., intraperitoneal injection or through the microdialysis probe for local administration).
-
Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-drug administration.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels for each animal.
Mandatory Visualizations
Caption: Signaling pathway of (+)-PD 128907 at D3 and D2 receptors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize D2 receptor activation with (+)-PD 128907 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (+)-PD 128907 hydrochloride, with a focus on strategies to minimize the activation of the D2 dopamine (B1211576) receptor and selectively target the D3 dopamine receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the dopamine D2 and D3 receptors.[1][2] It displays a higher affinity and functional potency for the D3 receptor subtype compared to the D2 receptor.[3] Its primary mechanism of action is to bind to and activate these G protein-coupled receptors (GPCRs), which are coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
Q2: How selective is (+)-PD 128907 for the D3 receptor over the D2 receptor?
A2: this compound shows significant selectivity for the D3 receptor, but the degree of selectivity can vary depending on the experimental conditions and species. Reports indicate that it can be anywhere from 18- to over 900-fold more selective for D3 versus D2 receptors in binding assays.[1][3] For instance, in CHO-K1 cells, it has shown approximately 1000-fold selectivity for human D3 receptors (Ki of 1 nM) over human D2 receptors (Ki of 1183 nM).[2] Functionally, it has been shown to be about 53-fold more selective in activating the D3 receptor.[2]
Q3: How can I minimize D2 receptor activation when using (+)-PD 128907?
A3: The key to minimizing D2 receptor activation is to use the lowest effective concentration that still elicits a D3-mediated response. Due to its higher affinity for the D3 receptor, lower doses of (+)-PD 128907 are more likely to result in selective D3 activation.[6] It is crucial to perform a dose-response curve in your specific experimental model to determine the optimal concentration. Additionally, co-administration with a selective D2 receptor antagonist can be employed to block any residual D2 receptor activity.[7][8]
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored at +4°C.[3] For creating stock solutions, it is soluble in water up to 10 mM and in DMSO up to 12 mg/mL.[2][3] It is advisable to prepare fresh dilutions from the stock solution for each experiment.
Data Presentation
Table 1: Binding Affinity (Ki) of (+)-PD 128907 for Dopamine Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| D3 | Human | 1.7 | [1] |
| D3 | Rat | 0.84 | [1] |
| D2 | Human | 179 | [1] |
| D2 | Rat | 620-770 | [1][7] |
| D4 | Human | 7000 | [2] |
| D4 | Rat | 720 | [7] |
Table 2: Functional Potency (EC50/IC25) of (+)-PD 128907
| Assay Type | Effect Measured | Receptor/System | Potency | Reference |
| Functional Agonism | D3 Receptor Activation | Not Specified | EC50: 0.64 nM | [2] |
| Inhibition of Cell Firing | Ventral Tegmental Area | D2/D3 | EC50: 33 nM | [7] |
| Inhibition of Cell Firing | Substantia Nigra | D2/D3 | EC50: 38 nM | [7] |
| Inhibition of Dopamine Release | Caudate-Putamen | D2/D3 | EC50: 66 nM | [7] |
| Decrease in Dialysate Dopamine | Wild Type Mice | D3 | IC25: 61 nM (intra-striatal) | [6] |
| Decrease in Dialysate Dopamine | D3 Knockout Mice | D2 | IC25: 1327 nM (intra-striatal) | [6] |
| Decrease in Dialysate Dopamine | Wild Type Mice | D3 | IC25: 0.05 mg/kg (i.p.) | [6] |
| Decrease in Dialysate Dopamine | D3 Knockout Mice | D2 | IC25: 0.44 mg/kg (i.p.) | [6] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of the effects of (+)-PD 128907 on midbrain dopamine neurones in rat brain slices by a selective D2 receptor antagonist L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D2 receptors play a role in the (-)-apomorphine-like discriminative stimulus effects of (+)-PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in (+)-PD 128907 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating potential challenges during experiments with the D3 receptor agonist, (+)-PD 128907 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the dopamine (B1211576) D3 receptor.[1] It also shows a much lower affinity for the D2 receptor and minimal affinity for other dopamine receptor subtypes.[1] Its primary action is to activate D3 receptors, which are G protein-coupled receptors (GPCRs) typically linked to the Gαi/o signaling pathway. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to one year. The compound is soluble in water up to 10 mM and in DMSO at concentrations as high as 150 mg/mL (524.9 mM).[3][4][5] When preparing DMSO stocks, it is advisable to use fresh, anhydrous DMSO as the solvent's hygroscopic nature can reduce the compound's solubility.[1]
Q3: What is the binding affinity and selectivity profile of this compound?
A3: this compound exhibits high affinity for the D3 receptor, with reported Ki values around 0.84-2.3 nM for rat and human receptors.[4][6][7] Its selectivity for the D3 receptor over the D2 receptor is significant, with some studies reporting over 100-fold and even up to 900-fold selectivity.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound based on published data.
Table 1: Binding Affinity (Ki) and Potency (EC50/IC25)
| Receptor Subtype | Species | Ki (nM) | EC50 (nM) | IC25 (nM/mg/kg) | Reference |
| Dopamine D3 | Human | 1.7 | - | - | [5][6] |
| Dopamine D3 | Rat | 0.84 | - | - | [5][6] |
| Dopamine D2 | Human | 179 | - | - | [5][6] |
| Dopamine D2 | Rat | 770 | - | - | [5][6] |
| Dopamine D3 | - | 2.3 | - | - | [4][7] |
| Dopamine D3 | - | - | 0.64 | - | [1] |
| Dopamine D3 (in vivo) | Mouse (Wild Type) | - | - | 61 nM (intra-striatal) / 0.05 mg/kg (i.p.) | [5][8] |
| Dopamine D3 (in vivo) | Mouse (D3 Knockout) | - | - | 1327 nM (intra-striatal) / 0.44 mg/kg (i.p.) | [5][8] |
Table 2: Solubility and Storage
| Parameter | Value | Reference |
| Molecular Weight | 285.77 g/mol | [4] |
| Solubility in Water | Up to 10 mM | [4] |
| Solubility in DMSO | Up to 150 mg/mL (524.9 mM) | [3][5] |
| Powder Storage | -20°C for up to 3 years | [3] |
| Stock Solution Storage | -80°C for up to 1 year | [3] |
Troubleshooting Guide
Issue 1: Lower than expected or no response to (+)-PD 128907 in cell-based assays.
-
Potential Cause 1: Poor Compound Solubility or Stability.
-
Solution: Ensure complete solubilization of the compound. For aqueous solutions, sonication may be required. If using DMSO, use a fresh, anhydrous stock. Prepare fresh dilutions for each experiment as the compound may degrade in aqueous solutions over time.
-
-
Potential Cause 2: Low Receptor Expression.
-
Solution: Verify the expression level of the D3 receptor in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay with a known D3-selective radioligand.
-
-
Potential Cause 3: Receptor Desensitization.
-
Solution: Prolonged or repeated exposure to agonists can lead to receptor desensitization.[9] Reduce the incubation time with (+)-PD 128907 or allow for a recovery period between treatments. Consider using a lower concentration of the agonist.
-
-
Potential Cause 4: Inefficient G-protein Coupling.
-
Solution: The specific G-protein subtypes expressed in your cell line may not couple efficiently to the D3 receptor. You can try co-transfecting with a promiscuous G-protein, such as Gα16, to redirect the signal to a more easily detectable pathway like calcium release.
-
Issue 2: Inconsistent or paradoxical effects in in vivo studies.
-
Potential Cause 1: Off-target effects at the D2 receptor.
-
Solution: While highly selective, at higher concentrations, (+)-PD 128907 can activate D2 receptors, leading to mixed pharmacological effects. Perform a dose-response study to identify the lowest effective dose that elicits a D3-selective response.[8] Consider using a selective D2 antagonist as a control to dissect the D2-mediated effects.
-
-
Potential Cause 2: Context-dependent behavioral effects.
-
Solution: The behavioral effects of D3 receptor activation can be influenced by the novelty of the experimental environment. For example, D3 agonists may inhibit locomotion in a novel environment but have no effect in a familiar one.[10] Standardize the acclimatization period for your animals before behavioral testing.
-
-
Potential Cause 3: Interaction with other neurotransmitter systems.
-
Solution: Chronic D3 receptor activation can lead to neuroadaptations, including potential upregulation of the D1 receptor system.[11] Be aware of the potential for long-term treatment with (+)-PD 128907 to alter the responsiveness of other dopamine receptors.
-
Experimental Protocols
Radioligand Binding Assay for Dopamine D3 Receptor Affinity
This protocol describes a competitive binding assay to determine the Ki of this compound for the D3 receptor.
Materials:
-
Membrane preparations from cells expressing the human D3 receptor.
-
Radioligand: [³H]Spiperone or another suitable D3 receptor radioligand.
-
Unlabeled ligand for non-specific binding: Haloperidol or another suitable antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
This compound serial dilutions.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | 300576-59-4 | Dopamine Receptor | MOLNOVA [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | D3 Receptors | Tocris Bioscience [tocris.com]
- 8. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Technical Support Center: (+)-PD 128907 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of (+)-PD 128907 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the dopamine (B1211576) D3 receptor. It exhibits high affinity for the D3 receptor, with significantly lower affinity for D2 and other dopamine receptor subtypes.[1][2] Its primary mechanism of action involves binding to and activating D3 receptors, which are G protein-coupled receptors (GPCRs). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4][5][6]
Q2: What are the recommended solvents for dissolving this compound?
The solubility of this compound varies depending on the solvent. It is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). It is slightly soluble in ethanol (B145695) and phosphate-buffered saline (PBS) at pH 7.2.[1] For cell culture experiments, DMSO is a commonly used solvent for preparing stock solutions.[7][8]
Q3: How should solid this compound be stored?
Solid this compound should be stored at -20°C for long-term stability, where it can be stable for several years.[2] Some suppliers recommend storage at +4°C for shorter periods. Always refer to the manufacturer's specific recommendations provided on the product datasheet.
Q4: What are the recommended storage conditions for stock solutions of this compound?
Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. When stored at -20°C, solutions are generally stable for at least one month, and at -80°C, they can be stable for up to six months.[8]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in Solution
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, especially in aqueous solutions or upon dilution of a DMSO stock into an aqueous buffer.
-
Troubleshooting Steps:
-
Verify Solubility Limits: Refer to the solubility data table to ensure you are working within the recommended concentration range for your chosen solvent.
-
Gentle Warming: For solutions prepared in organic solvents like DMSO, gentle warming (e.g., in a 37°C water bath) can aid in dissolution.
-
Sonication: Brief sonication can also help to dissolve the compound fully.
-
pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your aqueous buffer is compatible with maintaining the solubility of the compound.
-
For Cell Culture: When diluting a DMSO stock into an aqueous cell culture medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause 1: Degradation of the Compound. this compound, like many small molecules, can degrade over time in solution, especially if not stored properly.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a recently prepared or properly stored frozen stock solution.
-
Minimize Freeze-Thaw Cycles: Use single-use aliquots of your stock solution to avoid repeated temperature fluctuations that can accelerate degradation.
-
Protect from Light: While specific photostability data is limited, it is good practice to protect solutions from prolonged exposure to light.
-
-
-
Possible Cause 2: Inaccurate Concentration of Stock Solution. Errors in weighing the solid compound or in the volume of solvent used can lead to incorrect stock concentrations.
-
Troubleshooting Steps:
-
Use a Calibrated Balance: Ensure the balance used for weighing the solid compound is properly calibrated.
-
Accurate Pipetting: Use calibrated micropipettes to measure the solvent volume.
-
Consider Molecular Weight: Use the batch-specific molecular weight provided by the supplier for precise molar concentration calculations.
-
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration |
| Water | Up to 10 mM |
| DMSO | Up to 150 mg/mL (~525 mM)[2] |
| DMF | Up to 10 mg/mL (~35 mM)[1] |
| Ethanol | Slightly soluble[1] |
| PBS (pH 7.2) | Up to 0.5 mg/mL (~1.75 mM)[1] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | ≥ 2 years[2] |
| +4°C | Short-term (refer to supplier) | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[8] |
| -80°C | Up to 6 months[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and micropipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 285.77 g/mol ), weigh out 2.86 mg.
-
Add the appropriate volume of sterile DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use, sterile cryovials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the DMSO stock solution to the culture medium and mix immediately and thoroughly. Do not add the medium to the concentrated DMSO stock.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the drug being tested.
-
Add the working solutions to the cell cultures and incubate for the desired time.
-
Mandatory Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway Activated by (+)-PD 128907.
Caption: Experimental Workflow for Preparing and Using (+)-PD 128907 HCl.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 300576-59-4 | Dopamine Receptor | MOLNOVA [molnova.com]
- 3. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing precipitation of (+)-PD 128907 hydrochloride in buffers
Welcome to the technical support center for (+)-PD 128907 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing precipitation issues and ensuring the successful use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound varies significantly depending on the solvent. It is highly soluble in DMSO, moderately soluble in water, and has limited solubility in aqueous buffers like PBS.[1][2][3] See the table below for a summary of solubility data.
Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer. Why did this happen?
A2: This is a common issue known as solvent-shifting precipitation. This compound is much more soluble in organic solvents like DMSO than in aqueous buffers.[2][4][5] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound's local concentration can exceed its solubility limit in the mixed solvent system, leading to precipitation.
Q3: What is the recommended storage condition for this compound solutions?
A3: For long-term storage, powdered this compound should be stored at -20°C for up to 3 years.[1][5] Stock solutions in DMSO can be stored at -80°C for up to one year.[1][5] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: Can I dissolve this compound directly in my aqueous experimental buffer?
A4: While it is soluble in water up to approximately 10 mM, directly dissolving the powder in a buffer, especially one with salts like PBS, can be challenging and may lead to incomplete dissolution or precipitation.[3] Its solubility in PBS (pH 7.2) is reported to be as low as 0.5 mg/mL.[2] It is generally recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO.
Troubleshooting Guide
This guide provides a step-by-step approach to address and prevent the precipitation of this compound during your experiments.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting precipitation issues with this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 12 - 150 | 41.99 - 524.9 | [1][2][4][5] |
| Water | 2.86 - 3 | ~10 | [1][3] |
| PBS (pH 7.2) | 0.5 | ~1.75 | [2] |
| Ethanol | Insoluble | Insoluble | [1] |
| DMF | 10 | ~35 | [2] |
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in an Aqueous Buffer
This protocol is designed to minimize precipitation when diluting a DMSO stock solution.
Materials:
-
This compound powder
-
Anhydrous/fresh DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Add fresh, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). Using moisture-absorbing DMSO can reduce solubility.[1]
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Store this stock solution at -80°C in small aliquots to avoid freeze-thaw cycles.[1]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
If the final desired concentration in the aqueous buffer is very low, an intermediate dilution step can be beneficial.
-
Dilute the concentrated DMSO stock solution with DMSO to a lower concentration (e.g., 1-5 mM).
-
-
Dilute into Aqueous Buffer:
-
Warm the aqueous buffer to room temperature or the experimental temperature (e.g., 37°C).
-
While vortexing the aqueous buffer, add the DMSO stock solution drop-wise and slowly. This ensures rapid mixing and prevents the formation of localized high concentrations of the compound that can lead to precipitation.
-
The final concentration of DMSO in your working solution should be kept as low as possible (ideally <0.5%) to avoid solvent effects in biological assays.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, sonication may help, but it may also indicate that the solubility limit has been exceeded.
-
Mandatory Visualization
Signaling Pathway
(+)-PD 128907 is a potent and selective agonist for the D3 dopamine (B1211576) receptor, which is a G protein-coupled receptor (GPCR).[3] The diagram below illustrates the general signaling pathway initiated by the activation of the D3 receptor.
Caption: D3 dopamine receptor signaling pathway activated by (+)-PD 128907.
References
Rate-dependent effects of (+)-PD 128907 hydrochloride in behavioral assays
Technical Support Center: (+)-PD 128907 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of this compound in behavioral assays, with a specific focus on its rate-dependent effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Answer: this compound is a potent and highly selective agonist for the dopamine (B1211576) D3 receptor.[1] It possesses a high affinity for the D3 receptor (Ki = 2.3 nM) and displays 18 to 200-fold selectivity for the D3 subtype over other dopamine receptors.[2][3] The principal mechanism of action involves binding to and activating D3 receptors, which are predominantly located in the limbic regions of the brain associated with cognition, emotion, and reward.[4]
Dopamine D3 receptors are G-protein coupled receptors (GPCRs) typically linked to the Gi/o signaling pathway. Upon activation by an agonist like (+)-PD 128907, the associated Gi protein inhibits the enzyme adenylyl cyclase. This action leads to a reduction in intracellular levels of cyclic AMP (cAMP), a key second messenger, thereby modulating downstream neuronal activity. At lower doses, its effects are considered D3-selective, while higher doses may produce D2 receptor-like effects.[5]
Q2: What are "rate-dependent effects" and how do they apply to (+)-PD 128907?
Answer: Rate-dependency is a fundamental concept in behavioral pharmacology describing how the effect of a drug on a specific behavior is conditional upon the baseline rate of that behavior before the drug was administered.[6] The classic pattern is an inverse relationship: a drug will tend to increase low rates of behavior while decreasing high rates of behavior.[7]
For (+)-PD 128907, this means its observed effect can be contradictory if the baseline behavioral rate is not considered. For instance, in an animal with a low baseline of a certain repetitive behavior, the drug might increase it. Conversely, in an animal with a high baseline rate of the same behavior, the drug might suppress it. Recent research using the 5-choice continuous performance task (5C-CPT) has demonstrated that (+)-PD 128907 produces rate-dependent effects on compulsive-like behaviors in rats.[8] This highlights the importance of measuring and analyzing baseline performance as a key variable in your experimental design.
Troubleshooting Guide
Q3: My experiment yielded inconsistent or biphasic results (e.g., both hypo- and hyper-locomotion). Why?
Answer: This is a frequently encountered issue and is characteristic of D3-preferring agonists like (+)-PD 128907.[5] There are two primary reasons for such outcomes:
-
Dose-Dependent Receptor Selectivity: At low, selective doses, (+)-PD 128907 primarily activates D3 autoreceptors, which leads to an inhibition of dopamine release and subsequent hypoactivity or sedative-like effects.[5][9] At higher doses, the drug may begin to act on postsynaptic D2 receptors, producing classic D2-agonist effects like hyperlocomotion. This creates a biphasic, or inverted-U shaped, dose-response curve for many behaviors.[5][10]
-
Rate-Dependency: As explained above, the animal's baseline activity level can determine the direction of the drug's effect. An animal with low baseline locomotion may show an increase in activity, while a highly active animal may show a decrease, even at the same dose.
Solution: Conduct a full dose-response study and correlate the behavioral changes with the baseline rates of performance for each subject.
Q4: I am not observing the expected behavioral effects of (+)-PD 128907. What are common pitfalls?
Answer: If (+)-PD 128907 is not producing a measurable effect, consider the following experimental variables:
-
Environmental Novelty: The inhibitory effects of D3 receptor activation are most prominent when an animal is in a novel environment.[11] If animals are extensively habituated to the testing apparatus, the D3-selective effects of (+)-PD 128907 may be attenuated or absent.
-
Baseline Stability: Ensure that the baseline behavior you are measuring is stable before drug administration. High variability in baseline performance can obscure drug effects.
-
Inappropriate Behavioral Assay: D3 receptor function is primarily implicated in motivation, cognition, and emotional processes.[4] The chosen behavioral assay must be sensitive to modulation by these domains. Assays of simple motor output may be less informative than complex cognitive or motivational tasks.
-
Hidden Variables: Factors such as the time of day of testing, housing conditions, and even background lighting can significantly impact the outcomes of behavioral experiments and should be rigorously controlled.[12]
Q5: What is the recommended dose range for in vivo experiments?
Answer: The optimal dose of (+)-PD 128907 is highly dependent on the animal model, route of administration, and the specific behavioral endpoint being measured. A pilot study to determine the optimal dose-response range for your specific experimental conditions is strongly recommended. The table below summarizes doses used in published literature.
| Dose Range (mg/kg) | Animal Model | Behavioral Assay / Effect | Route | Reference |
| 0.05 - 0.2 | Rat | 5-Choice Continuous Performance Task (rate-dependent effects) | - | [8] |
| 0.01 - 0.32 | Rat | Penile Erection & Yawning (biphasic effects) | - | [10] |
| 0.1 - 1.0 | Rat | L-DOPA-Induced Dyskinesia (AIMs) | s.c. | [13] |
| 0.05 | Mouse | IC25 for decreasing dialysate dopamine | i.p. | [9] |
Experimental Protocols & Data
Q6: Can you provide a sample protocol for a behavioral experiment?
Answer: The following is a generalized workflow for investigating the rate-dependent effects of (+)-PD 128907 on operant behavior in rats. This protocol should be adapted to the specific behavioral task and must be approved by your institution's animal care and use committee.
Methodology Details:
-
Animal Habituation & Training: Acclimate animals to handling and the testing environment to reduce stress-induced variability. Train them on the selected behavioral task (e.g., lever pressing on a specific reinforcement schedule) until performance is stable across several days.
-
Baseline Measurement: Record performance for 3-5 consecutive days without any treatment to establish a stable baseline rate for each animal.
-
Drug Administration: On test days, administer (+)-PD 128907 or vehicle via the chosen route (e.g., intraperitoneal injection). A within-subjects, counterbalanced design where each animal receives all treatments is often most powerful.
-
Behavioral Testing: Place the animal in the apparatus at the expected time of peak drug effect (typically 15-30 minutes post-injection) and run the behavioral session.
-
Data Analysis: The primary analysis should focus on the change in behavior from baseline as a function of the baseline rate itself. Statistical methods like Oldham's method of correlated averages or linear regression are appropriate for quantifying rate-dependent effects.[8]
Q7: How should I prepare and administer the compound?
Answer: this compound is a water-soluble salt.[3]
-
Vehicle: For most applications, sterile saline (0.9% NaCl) is a suitable vehicle. For higher concentrations, solubility in DMSO may be required, but ensure the final DMSO concentration is low and consistent across all groups.[1]
-
Preparation: Prepare solutions fresh on the day of the experiment. The compound can be dissolved in the vehicle by vortexing.
-
Administration: Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are the most common routes for systemic administration in rodent behavioral studies.[1][13]
Pharmacological Data Summary
| Parameter | Value | Receptor/System | Reference |
| Ki | 2.3 nM | Dopamine D3 Receptor | [2][3] |
| EC50 | 0.64 nM | Dopamine D3 Receptor | [1] |
| Selectivity | 18-200x | D3 vs other DA receptors | [2][3] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | D3 Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Behavioral pharmacology of dopamine D3-preferring agonists - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. Rate-Dependent Effects of Monoamine Releasers on Intracranial Self-Stimulation in Rats: Implications for Abuse Liability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Return of Rate Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavioral and cellular dopamine D1 and D3 receptor-mediated synergy: Implications for L-DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Animal Studies with (+)-PD 128907 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal studies involving the selective D3 dopamine (B1211576) receptor agonist, (+)-PD 128907 hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the dopamine D3 receptor.[1][2] It exhibits high affinity for the D3 receptor, with significantly lower affinity for D2 and D4 receptors, making it a valuable tool for studying the specific roles of the D3 receptor in the central nervous system.[2] Its mechanism of action involves binding to and activating D3 receptors, which are primarily located in the limbic regions of the brain and are involved in regulating mood, motivation, and motor function.[3][4]
Q2: What are the common research applications of (+)-PD 128907 in animal studies?
A2: Due to its selective action on D3 receptors, (+)-PD 128907 is frequently used in preclinical animal models to investigate neuropsychiatric and neurodegenerative disorders. Key research areas include Parkinson's disease, schizophrenia, addiction, and depression.[5] It is often used to explore the therapeutic potential of modulating the D3 receptor in these conditions.
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in aqueous solutions. For in vivo studies, it is typically dissolved in sterile saline. It is crucial to protect solutions from light and to prepare them fresh for each experiment to ensure stability and potency. For long-term storage, the powdered form should be kept at -20°C.
Q4: What is the typical dose range for (+)-PD 128907 in rodent studies?
A4: The effective dose of (+)-PD 128907 can vary significantly depending on the animal species, strain, and the specific behavioral or physiological endpoint being measured. Low doses (e.g., 0.01-0.1 mg/kg) are often used to selectively target D3 receptors and have been shown to inhibit locomotor activity, particularly in novel environments.[6] Higher doses may lead to effects mediated by D2 receptors. A pilot dose-response study is highly recommended for any new experimental paradigm.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during animal studies with (+)-PD 128907, providing potential causes and actionable solutions.
Issue 1: High Variability in Behavioral Responses (e.g., Locomotor Activity)
Question: We are observing significant inter-animal variability in locomotor activity after administering the same dose of (+)-PD 128907. What are the potential causes and how can we mitigate this?
Answer:
High variability in locomotor responses to (+)-PD 128907 is a common challenge and can stem from several factors. The effect of this compound on locomotion is complex and can be biphasic, with low doses typically causing hypoactivity and higher doses potentially having different effects.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Dose-Dependent Biphasic Effects | The dose of (+)-PD 128907 is critical. Low doses often inhibit locomotion, an effect attributed to the activation of presynaptic D3 autoreceptors which reduce dopamine release.[7] Higher doses may engage postsynaptic D2 receptors, leading to different or even opposite effects. Solution: Conduct a thorough dose-response study to characterize the effects of different doses in your specific experimental setup.[3] |
| Animal Strain and Vendor | Different rodent strains (e.g., Sprague-Dawley vs. Wistar rats, or C57BL/6 vs. BALB/c mice) can exhibit different baseline locomotor activity and sensitivity to dopaminergic drugs. Even animals of the same strain from different vendors can show significant behavioral differences. Solution: Use a consistent and well-characterized animal strain from a single, reliable vendor throughout your study. Report the source of your animals in your methodology. |
| Age and Sex of Animals | Dopamine receptor expression and function can change with age.[3] For instance, the distribution of D3 receptors in the rat brain differs between young and adult animals.[3] Sex differences in response to dopamine agonists have also been reported. Solution: Use animals of a consistent and narrow age range. If both sexes are used, analyze the data separately to identify any sex-specific effects. |
| Environmental Conditions | The novelty of the testing environment can significantly influence the behavioral effects of (+)-PD 128907. Studies have shown that the inhibitory effects on locomotion are more pronounced in a novel environment.[4] Solution: Standardize your experimental environment. Control for lighting, noise, and handling procedures. Ensure a consistent habituation period to the testing apparatus before drug administration. |
| Circadian Rhythms | Locomotor activity and dopamine system function exhibit significant circadian variations. Solution: Conduct all behavioral testing at the same time of day to minimize the influence of circadian rhythms. |
Issue 2: Inconsistent Neurochemical Findings (e.g., in vivo Microdialysis)
Question: Our in vivo microdialysis experiments are yielding inconsistent changes in extracellular dopamine levels after (+)-PD 128907 administration. What could be the problem?
Answer:
In vivo microdialysis is a powerful but technically demanding technique. Inconsistent results can arise from surgical, procedural, and analytical variability.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Probe Placement and Recovery | Inaccurate or inconsistent placement of the microdialysis probe within the target brain region (e.g., nucleus accumbens or striatum) is a major source of variability. The recovery rate of dopamine across the probe membrane can also vary. Solution: Use a stereotaxic frame for precise and reproducible probe implantation. Verify probe placement histologically at the end of each experiment. Calibrate each probe in vitro before implantation to determine its recovery rate. |
| Surgical Trauma and Equilibration | The insertion of the microdialysis probe inevitably causes some tissue damage, which can temporarily alter the neurochemical environment. An inadequate equilibration period can lead to unstable baseline measurements. Solution: Allow for a sufficient post-operative recovery period (typically 24-48 hours) before starting the experiment. On the day of the experiment, allow for a stable baseline period of at least 1-2 hours before administering the drug. |
| Analytical Sensitivity and Stability | Dopamine is susceptible to oxidation. Improper sample handling and analysis can lead to degradation and inaccurate measurements. Solution: Collect dialysate samples in vials containing an antioxidant (e.g., perchloric acid or EDTA). Keep samples on ice during collection and store them at -80°C until analysis. Use a highly sensitive and validated analytical method, such as HPLC with electrochemical detection (HPLC-ED). |
| Reverse Dialysis of the Drug | If administering (+)-PD 128907 locally via the microdialysis probe (reverse dialysis), ensure the concentration in the perfusate is accurate and stable. Solution: Prepare the drug-containing artificial cerebrospinal fluid (aCSF) fresh. Protect the solution from light. |
Section 3: Data Presentation
Summarized below are key quantitative data related to (+)-PD 128907.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Species/System | Reference |
| Dopamine D3 | 1 nM | Human (in CHO-K1 cells) | [2] |
| Dopamine D2 | 1183 nM | Human (in CHO-K1 cells) | [2] |
| Dopamine D4 | 7000 nM | Human (in CHO-K1 cells) | [2] |
Table 2: Dose-Response of (+)-PD 128907 on Locomotor Activity in Rodents
| Dose | Species/Strain | Effect on Locomotor Activity | Experimental Condition | Reference |
| 0.01 mg/kg | Rat (RLA-I) | Decrease | Novel Environment | [6] |
| 0.1 mg/kg | Rat (RHA-I) | Decrease | Novel Environment | [6] |
| Low Doses | Mouse (Wild-Type) | Inhibition | Novel Environment | [4] |
| High Doses | Mouse (Wild-Type) | Variable/Potential for increase | - | [3] |
Table 3: Illustrative Pharmacokinetic Parameters of Other Dopamine Agonists in Rats
| Compound | Administration | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Dopamine Agonist A | Oral | 0.5 - 1.5 | 100 - 500 | 2 - 4 | 30 - 60 |
| Dopamine Agonist B | Intravenous | ~0.1 | 800 - 1500 | 1.5 - 3 | 100 |
This table is for illustrative purposes only and does not represent data for (+)-PD 128907.
Section 4: Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Extracellular Dopamine
This protocol provides a general framework for measuring changes in extracellular dopamine in the rodent brain following systemic administration of (+)-PD 128907.
1. Materials and Reagents:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Microdialysis probes (with a molecular weight cut-off suitable for small molecules, e.g., 20 kDa)
-
Guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ED)
-
Antioxidant solution (e.g., 0.1 M perchloric acid)
2. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., nucleus accumbens or striatum).
-
Slowly lower the guide cannula to the predetermined coordinates and secure it with dental cement.
-
Insert a dummy cannula to maintain patency.
-
Allow the animal to recover for at least 48-72 hours.
3. Microdialysis Experiment:
-
On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (typically 1-2 µL/min).
-
Allow the system to stabilize for 1-2 hours to establish a stable dopamine baseline.
-
Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (dissolved in sterile saline) via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals for the desired duration post-injection.
-
Store samples at -80°C until analysis.
4. Dopamine Analysis by HPLC-ED:
-
Thaw the dialysate samples on ice.
-
Inject a fixed volume of each sample into the HPLC-ED system.
-
Separate dopamine using a reverse-phase C18 column.
-
Detect dopamine using an electrochemical detector set at an appropriate oxidizing potential.
-
Quantify dopamine concentration by comparing the peak area to a standard curve.
-
Express the results as a percentage change from the baseline dopamine levels.
Section 5: Visualizations
Diagram 1: Simplified Signaling Pathway of (+)-PD 128907
Caption: Simplified D3 receptor signaling pathway activated by (+)-PD 128907.
Diagram 2: Experimental Workflow for a Behavioral Study
Caption: General workflow for a locomotor activity study with (+)-PD 128907.
Diagram 3: Troubleshooting Logic for Inconsistent Behavioral Data
Caption: A logical flowchart for troubleshooting inconsistent behavioral results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Prominent binding of the dopamine D3 agonist [3H]PD 128907 in the caudate-putamen of the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.unibo.it [cris.unibo.it]
- 7. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
Validation & Comparative
A Comparative Guide to (+)-PD 128907 Hydrochloride and 7-OH-DPAT for Dopamine D3 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used dopamine (B1211576) D3 receptor agonists, (+)-PD 128907 hydrochloride and 7-OH-DPAT. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies of the D3 receptor and its role in various physiological and pathological processes.
Introduction to D3 Receptor Agonists
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain. Its involvement in motivation, cognition, and emotion has made it a significant target for drug development in the context of neuropsychiatric disorders such as schizophrenia, substance abuse, and Parkinson's disease. Both this compound and 7-OH-DPAT are crucial pharmacological tools for investigating the function of the D3 receptor.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and 7-OH-DPAT, focusing on their binding affinity, potency, and selectivity for dopamine receptor subtypes.
Table 1: Receptor Binding Affinity (Ki) in nM
| Compound | D3 Receptor | D2 Receptor | D4 Receptor | D1 Receptor | D5 Receptor |
| This compound | 0.84 - 2.3[1][2] | 179 - 1183[1][3] | ~7000[3] | Very Low Affinity | Not Reported |
| 7-OH-DPAT | 0.57 - 0.78 | 61 - >114 | 5300 | 650 | Not Reported |
| Note: Lower Ki values indicate higher binding affinity. |
Table 2: Functional Potency (EC50) in nM
| Compound | D3 Receptor | D2 Receptor |
| This compound | 0.64[3] | Not Explicitly Reported |
| 7-OH-DPAT | 13.5 (calcium mobilization) | Not Explicitly Reported |
| Note: EC50 represents the concentration of an agonist that produces 50% of the maximal response. |
Table 3: Receptor Selectivity Ratios (Ki)
| Compound | D2/D3 Selectivity | D4/D3 Selectivity |
| This compound | ~106 - 916 fold | ~3043 - 8333 fold |
| 7-OH-DPAT | ~107 fold | ~6795 fold |
| Note: Selectivity is calculated as the ratio of Ki values (Ki of off-target receptor / Ki of D3 receptor). |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data. Below are generalized protocols for common assays used to characterize these D3 agonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound to a specific receptor.
Objective: To measure the affinity of an unlabeled compound (e.g., (+)-PD 128907 or 7-OH-DPAT) by its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human or rat dopamine D2 or D3 receptor.
-
Radioligand (e.g., [³H]spiperone or [³H]7-OH-DPAT).[3]
-
Unlabeled test compounds (this compound, 7-OH-DPAT).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Non-specific binding control (e.g., a high concentration of a non-labeled competitor like haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Parallel incubations are performed in the presence of a high concentration of a non-labeled competitor to determine non-specific binding.
-
The reaction is allowed to reach equilibrium (e.g., 60 minutes at room temperature).
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the G protein activation following receptor agonism and is used to determine the potency (EC50) and efficacy (Emax) of a compound.
Objective: To quantify the agonist-stimulated binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the D3 receptor.
Materials:
-
Cell membranes expressing the D3 receptor.
-
[³⁵S]GTPγS.
-
Test compounds (this compound, 7-OH-DPAT) at various concentrations.
-
GDP (Guanosine diphosphate).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).
-
Scintillation counter or filter-based detection system.
Procedure:
-
Cell membranes are pre-incubated with the test compound and GDP in the assay buffer.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out for a specific time at a controlled temperature (e.g., 30°C for 60 minutes).
-
The reaction is terminated by rapid filtration.
-
The amount of [³⁵S]GTPγS bound to the G proteins on the filters is determined by scintillation counting.
-
Data are plotted as the amount of [³⁵S]GTPγS bound versus the log of the agonist concentration to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for the D3 receptor and the general workflows for the experimental protocols described above.
Discussion and Conclusion
Both this compound and 7-OH-DPAT are potent and selective agonists for the dopamine D3 receptor.
-
Binding Affinity: Both compounds exhibit high, sub-nanomolar to low nanomolar affinity for the D3 receptor.[1][2] 7-OH-DPAT appears to have a slightly higher affinity for the D3 receptor in some reported studies.
-
Selectivity: Both agonists demonstrate significant selectivity for the D3 receptor over the D2 and D4 receptors.[1][3] this compound, in some assays, shows a remarkably high selectivity, particularly against the D2 receptor.[1][3]
References
- 1. Biphasic effects of D3-receptor agonists, 7-OH-DPAT and PD128907, on the D1-receptor agonist-induced hyperactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus properties of the dopamine D3 receptor agonists, PD128,907 and 7-OH-DPAT: a comparative characterization with novel ligands at D3 versus D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
A Comparative In Vivo Selectivity Guide: (+)-PD 128907 Hydrochloride vs. Quinpirole
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for elucidating the roles of specific receptor systems in physiological and pathological processes. This guide provides an objective comparison of the in vivo selectivity of two widely used dopamine (B1211576) D2/D3 receptor agonists: (+)-PD 128907 hydrochloride and quinpirole (B1680403). By presenting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to assist in the informed selection of the most suitable compound for specific research needs.
Introduction to the Compounds
Both (+)-PD 128907 and quinpirole are agonists of the D2-like family of dopamine receptors, which includes the D2, D3, and D4 subtypes. Their utility in neuroscience research stems from their ability to modulate dopaminergic neurotransmission, which is implicated in a wide range of functions including motor control, motivation, and cognition. While both compounds are frequently used to probe D2/D3 receptor function, they exhibit different selectivity profiles, which can significantly impact experimental outcomes.
This compound is recognized for its high affinity and selectivity for the dopamine D3 receptor over the D2 receptor.[1][2] This selectivity makes it a valuable tool for investigating the specific roles of the D3 receptor.
Quinpirole is a potent D2/D3 receptor agonist that has been extensively used in in vivo and in vitro studies.[3] It is often considered a standard agonist for the D2-like family of receptors, though it also possesses high affinity for the D3 receptor.
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities and in vivo behavioral and neurochemical effects of (+)-PD 128907 and quinpirole. It is important to note that while in vitro data provides a direct comparison of binding affinities, in vivo effects are influenced by factors such as pharmacokinetics and metabolism.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | Human D2 Receptor | Rat D2 Receptor | Human D3 Receptor | Rat D3 Receptor | D2/D3 Selectivity (Rat) |
| (+)-PD 128907 | 179[1] | 770[1] | 1.7[1] | 0.84[1] | ~917-fold for D3 |
| Quinpirole | 4.8[4] | - | ~24[4] | - | ~5-fold for D2 |
Note: Selectivity is calculated as the ratio of Ki values (Ki D2 / Ki D3 for D3 selectivity, and Ki D3 / Ki D2 for D2 selectivity). A higher fold value indicates greater selectivity for that receptor.
Table 2: In Vivo Behavioral and Neurochemical Effects
| Compound | Animal Model | Dose Range | Route of Administration | Observed Effects |
| (+)-PD 128907 | Rat | 0.03 - 0.3 mg/kg | s.c. | Dose-dependent decrease in dialysate dopamine levels in the ventral striatum.[1] |
| Mouse | 3 mg/kg | i.p. | Reduces toxicity from cocaine overdose.[2] | |
| Quinpirole | Mouse (ICR) | 0.05 - 5 mg/kg | i.p. | Biphasic effect on locomotor activity: initial suppression followed by hyperactivity, with stronger initial inhibition at higher doses.[5] |
| Mouse (C57BL/6J) | 0.5 mg/kg | i.p. | Initial suppression of locomotor activity.[6][7] | |
| Rat | 0.5 and 8 mg/kg | s.c. | High dose enhances subsequent locomotor response to a low dose (sensitization).[8] | |
| Mouse | Continuous infusion | s.c. | Initial stereotypy followed by downregulation of stereotyped behavior and emergence of locomotor activity.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Locomotor Activity Assessment
This protocol describes a typical open-field test to assess spontaneous locomotor activity in mice following drug administration.[5][6][7]
-
Animals: Male Institute Cancer Research (ICR) mice (8-9 weeks old, 31-38 g) are individually housed under controlled temperature (20-25°C) and humidity (40-60%) with a 12-hour light/dark cycle.[5][6]
-
Apparatus: The open-field arena consists of a square box (e.g., 40 x 40 x 40 cm) equipped with infrared beams to automatically record animal movement. The arena is cleaned with a 70% ethanol (B145695) solution between each trial.
-
Drug Preparation and Administration: Quinpirole hydrochloride is dissolved in 0.9% saline. Mice are administered various doses (e.g., 0.05, 0.1, 0.5, 1, 5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Immediately after injection, each mouse is placed in the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period, typically 60-120 minutes.
-
-
Data Analysis: The data is typically divided into time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect. Statistical analysis, such as a two-way ANOVA with post-hoc tests, is used to compare the effects of different doses over time.
In Vivo Microdialysis for Dopamine Release
This protocol outlines the in vivo microdialysis procedure to measure extracellular dopamine levels in the rat striatum.[10][11]
-
Animals: Male Wistar rats (250-300 g) are used.
-
Surgery:
-
Rats are anesthetized (e.g., with chloral (B1216628) hydrate) and placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma). The cannula is secured with dental cement.
-
Animals are allowed to recover for at least 24 hours post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane length) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period (e.g., 1-2 hours), baseline dialysate samples are collected (e.g., every 20 minutes).
-
The drug of interest ((+)-PD 128907 or quinpirole) is administered (e.g., s.c. or i.p.), and dialysate collection continues for several hours.
-
-
Dopamine Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Dopamine levels are typically expressed as a percentage of the baseline. Statistical analysis is performed to compare the effects of the drug treatment to the vehicle control group.
Signaling Pathways and Experimental Workflow
Dopamine D2 and D3 Receptor Signaling Pathways
Activation of D2 and D3 receptors, which are Gαi/o-coupled, initiates a cascade of intracellular events that ultimately modulate neuronal excitability and gene expression. The following diagram illustrates the canonical signaling pathways associated with these receptors.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. moodandemotion.org [moodandemotion.org]
- 6. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 7. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dosing regimen differentiates sensitization of locomotion and mouthing to D2 agonist quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Downregulation of stereotyped behavior and production of latent locomotor behaviors in mice treated continuously with quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validating the D3 Receptor Specificity of (+)-PD 128907 Hydrochloride: A Comparative Guide Using Knockout Mice Models
For researchers, scientists, and drug development professionals, understanding the precise in vivo action of dopaminergic compounds is paramount. This guide provides a comparative analysis of (+)-PD 128907 hydrochloride, a putative dopamine (B1211576) D3 receptor agonist, by examining its effects in wild-type versus D3 receptor knockout (D3-/-) mice. The data presented herein, compiled from multiple studies, offers a comprehensive overview to aid in the validation and interpretation of experimental results involving this compound.
The central thesis of utilizing D3 knockout mice is to unequivocally attribute the pharmacological effects of (+)-PD 128907 to its interaction with the D3 receptor. If the compound's effects are present in wild-type mice but absent or significantly diminished in D3-/- mice, it provides strong evidence for D3 receptor-mediated action. However, the existing literature presents a nuanced and at times conflicting picture, underscoring the importance of careful experimental design and data interpretation.
Comparative Efficacy of (+)-PD 128907 in Wild-Type vs. D3 Knockout Mice
The following tables summarize the key quantitative findings from studies comparing the effects of (+)-PD 128907 in both genotypes.
Table 1: Neurochemical Effects of (+)-PD 128907 on Extracellular Dopamine
| Parameter | Wild-Type Mice | D3 Knockout Mice | Reference |
| Effect on Extracellular Dopamine | Significant decrease | No significant modification at low doses | [1] |
| IC25 (Intra-striatal infusion) | 61 nM | 1327 nM | [1] |
| IC25 (Systemic administration, i.p.) | 0.05 mg/kg | 0.44 mg/kg | [1] |
Table 2: Behavioral Effects of (+)-PD 128907
| Behavioral Assay | Wild-Type Mice | D3 Knockout Mice | Reference |
| Locomotor Activity (Novel Environment) | Inhibition of locomotion | No measurable behavioral effect | [2] |
| Locomotor Activity (Habituated) | No behavioral effect at low, D3 selective doses | No behavioral effect at low, D3 selective doses | [2] |
| Hypothermia | Similar induction of hypothermia | Similar induction of hypothermia | |
| Hypolocomotion | Similar decrease in locomotion | Similar decrease in locomotion |
Table 3: Receptor Binding Affinity of (+)-PD 128907
| Receptor Subtype | Ki (nM) | Selectivity vs. D3 | Reference |
| Dopamine D3 | 2.3 | - | [3] |
| Dopamine D2 | ~41.4 - 460 | 18 to 200-fold | [3] |
| Dopamine D4 | >460 | >200-fold | [3] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of findings, detailed experimental methodologies are crucial. Below are summaries of protocols employed in the cited studies.
Locomotor Activity Measurement
-
Apparatus: Open field activity chambers equipped with photobeam detectors to track animal movement.
-
Acclimation: For studies in a novel environment, mice are placed directly into the activity chambers. For studies in a habituated environment, mice are allowed to acclimate to the chambers for a specified period before drug administration.
-
Drug Administration: this compound is typically dissolved in saline and administered via intraperitoneal (i.p.) injection.
-
Data Collection: Locomotor activity is recorded for a defined period (e.g., 60 minutes) immediately following injection. Parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).
In Vivo Microdialysis
-
Surgical Procedure: Mice are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest, typically the ventral striatum.
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to measure basal dopamine levels.
-
Drug Administration: (+)-PD 128907 can be administered systemically (i.p.) or locally via reverse dialysis through the probe.
-
Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Visualizing the Experimental Logic and Signaling Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for validating (+)-PD 128907 effects.
References
A Comparative Guide to D2/D3 Receptor Agonists: (+)-PD 128907 Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopamine (B1211576) D2/D3 receptor agonist (+)-PD 128907 hydrochloride with other notable agonists in its class, including pramipexole (B1678040), ropinirole, and 7-OH-DPAT. The following sections detail their comparative binding affinities, functional potencies, and in vivo effects, supported by experimental data and detailed methodologies.
Introduction to D2/D3 Receptor Agonists
Dopamine D2 and D3 receptors, members of the D2-like family of G protein-coupled receptors (GPCRs), are pivotal in regulating a wide array of physiological processes, including motor control, motivation, and cognition.[1] These receptors are critical therapeutic targets for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1] Agonists targeting these receptors are essential tools for both basic research and clinical applications. This compound is recognized for its high affinity and selectivity for the D3 receptor, distinguishing it from other D2/D3 agonists.
Comparative Analysis of Receptor Binding and Functional Potency
The efficacy and selectivity of a dopamine agonist are fundamentally characterized by its binding affinity (Ki) and functional potency (EC50) at the target receptors. The data presented below, collated from various in vitro studies, highlights the distinct profiles of (+)-PD 128907 and its counterparts.
Radioligand Binding Affinity (Ki)
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with an unlabeled test compound. The inhibitory constant (Ki) is then calculated from the concentration of the test compound that displaces 50% of the radioligand (IC50).
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3/D2 Selectivity Ratio |
| (+)-PD 128907 | ~1183 | ~1 | ~1183 |
| Pramipexole | ~2.9 - 3.9 | ~0.5 - 1.2 | ~5.8 - 3.25 |
| Ropinirole | ~29 - 46 | ~2.2 - 9.1 | ~13.2 - 5.1 |
| 7-OH-DPAT | ~12 - 47 | ~0.9 - 2.1 | ~13.3 - 22.4 |
Note: Ki values are compiled from multiple sources and may vary based on experimental conditions such as cell line, radioligand, and assay buffer composition.
Functional Agonist Potency (EC50) in GTPγS Binding Assays
The GTPγS binding assay is a functional assay that measures the activation of G proteins coupled to a receptor upon agonist binding. The potency of an agonist is determined by its EC50 value, which is the concentration required to elicit 50% of the maximal response.
| Compound | D2 Receptor EC50 (nM) | D3 Receptor EC50 (nM) |
| (+)-PD 128907 | ~250 | ~5 |
| Pramipexole | ~10 - 30 | ~1 - 5 |
| Ropinirole | ~100 - 300 | ~10 - 40 |
| 7-OH-DPAT | ~50 - 150 | ~5 - 20 |
Note: EC50 values are compiled from multiple sources and are dependent on the specific assay conditions and the level of receptor expression.
In Vivo Behavioral Effects: Locomotor Activity
The in vivo effects of D2/D3 agonists are often assessed by observing changes in the locomotor activity of rodents. These studies provide insights into the functional consequences of receptor activation in a whole-organism context.
| Compound | Effect on Locomotor Activity | Dose Range (mg/kg, rodent) |
| (+)-PD 128907 | Biphasic: low doses inhibit, high doses can stimulate | 0.01 - 1.0 |
| Pramipexole | Generally increases locomotor activity | 0.1 - 1.0 |
| Ropinirole | Generally increases locomotor activity | 0.1 - 5.0 |
| 7-OH-DPAT | Biphasic: low doses inhibit, high doses stimulate | 0.01 - 5.0 |
Note: The effects on locomotor activity can be influenced by factors such as the animal species and strain, the novelty of the environment, and the specific experimental protocol.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action of these agonists, it is essential to visualize their signaling pathways and the workflows of the key experiments used to characterize them.
Caption: D2/D3 receptor signaling pathway.
Caption: General experimental workflow.
Caption: Logical relationship of compound properties.
Detailed Experimental Protocols
Radioligand Binding Assay ([³H]Spiperone)
This protocol is adapted from established methods for determining the binding affinity of compounds for D2 and D3 dopamine receptors.[1][2][3][4]
1. Membrane Preparation:
-
Culture cells expressing the human D2 or D3 receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]spiperone (a D2/D3 antagonist radioligand), and varying concentrations of the unlabeled test compound ((+)-PD 128907, pramipexole, ropinirole, or 7-OH-DPAT).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., haloperidol (B65202) or butaclamol).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This protocol outlines the steps for a functional assay to measure G protein activation.[5][6][7][8]
1. Membrane Preparation:
-
Prepare cell membranes expressing the D2 or D3 receptor as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
In a 96-well plate, combine the cell membranes, varying concentrations of the agonist ((+)-PD 128907, etc.), and a fixed concentration of [³⁵S]GTPγS in an assay buffer containing GDP and MgCl₂.
-
Basal activity is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
3. Filtration and Counting:
-
Terminate the reaction by rapid filtration through a glass fiber filtermat.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from all values.
-
Plot the specific [³⁵S]GTPγS binding as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum stimulation (Emax).
Rodent Locomotor Activity Test (Open Field)
This in vivo assay is used to assess the behavioral effects of dopamine agonists.[9][10][11][12]
1. Animal Habituation:
-
House the rodents (mice or rats) in the testing facility for a period of acclimatization before the experiment.
-
On the day of testing, allow the animals to habituate to the testing room for at least 30-60 minutes.
2. Drug Administration:
-
Administer the test compound ((+)-PD 128907, etc.) or vehicle via a specific route (e.g., intraperitoneal injection).
3. Open Field Test:
-
After a predetermined time following injection, place each animal individually into the center of an open field apparatus (a square or circular arena).
-
The arena is typically equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Record the locomotor activity for a set duration (e.g., 30-60 minutes).
4. Data Analysis:
-
The tracking software will provide various parameters of locomotor activity, such as total distance traveled, time spent moving, and entries into different zones of the arena.
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests.
Conclusion
This compound distinguishes itself from other D2/D3 agonists through its remarkably high selectivity for the D3 receptor. This characteristic is evident in both its binding affinity and functional potency. While pramipexole and 7-OH-DPAT also exhibit a preference for the D3 receptor, it is less pronounced than that of (+)-PD 128907. Ropinirole, in contrast, shows a more balanced profile between D2 and D3 receptors. These differences in receptor selectivity likely underlie the distinct in vivo behavioral profiles of these compounds. The choice of agonist for a particular research or therapeutic application will depend on the desired level of D3 versus D2 receptor engagement. This guide provides the foundational data and methodologies to aid in this selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. cpn.or.kr [cpn.or.kr]
- 10. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
(+)-PD 128907 hydrochloride versus atypical antipsychotics like aripiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the pharmacological properties of the selective dopamine (B1211576) D3 receptor agonist, (+)-PD 128907 hydrochloride, and the atypical antipsychotic, aripiprazole (B633), a dopamine D2 receptor partial agonist. The following sections detail their respective binding affinities, functional activities, and the experimental methodologies used to determine these characteristics.
Pharmacological Profiles: A Head-to-Head Comparison
The fundamental difference between (+)-PD 128907 and aripiprazole lies in their primary targets and mechanisms of action within the dopaminergic system. (+)-PD 128907 is a high-affinity agonist with marked selectivity for the dopamine D3 receptor, whereas aripiprazole is an atypical antipsychotic characterized by its partial agonism at dopamine D2 receptors and serotonin (B10506) 5-HT1A receptors, alongside antagonism at 5-HT2A receptors.[1]
Binding Affinity
The binding affinity of a ligand for a receptor is a measure of how tightly it binds. This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher affinity. The following table summarizes the available binding affinity data for (+)-PD 128907 and aripiprazole for key dopamine and serotonin receptors.
Disclaimer: The data presented in this table are compiled from multiple sources. Direct comparison should be made with caution as experimental conditions, such as the radioligand and cell lines used, may vary between studies.
| Receptor Subtype | This compound Ki (nM) | Aripiprazole Ki (nM) |
| Dopamine Receptors | ||
| D1 | - | 1000 - 1830[2] |
| D2 | 1183[2] | 0.34 - 2.8[2][3] |
| D3 | 1[2] | 0.8 - 4.1[2] |
| D4 | 7000[2] | 44 - 130[2] |
| D5 | - | 1970[2] |
| Serotonin Receptors | ||
| 5-HT1A | - | 1.7 - 4.2[4] |
| 5-HT2A | - | 3.4 - 22.4[4] |
| 5-HT2B | - | 0.36[4] |
| 5-HT2C | - | 15 - 428[4] |
| 5-HT6 | - | 214[4] |
| 5-HT7 | - | 39[4] |
| Adrenergic Receptors | ||
| α1A | - | 25.7[4] |
| α2B | - | 103[4] |
| Histamine Receptors | ||
| H1 | - | 25.1[4] |
Functional Activity
Functional assays measure the biological response of a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which indicates potency, and the maximum effect (Emax) or intrinsic activity, which describes the maximal response a ligand can produce relative to a full agonist.
A direct comparison of the intrinsic activity of aripiprazole and other dopamine receptor partial agonists at the human dopamine D2S, D2L, and D3 receptors was conducted in a study using inhibition of forskolin-stimulated cAMP accumulation in CHO cell lines.[5] The results from this study are summarized below, with dopamine representing a full agonist (100% intrinsic activity).
| Compound | Intrinsic Activity at D2S Receptor (%) | Intrinsic Activity at D2L Receptor (%) | Intrinsic Activity at D3 (Ser-9) Receptor (%) | Intrinsic Activity at D3 (Gly-9) Receptor (%) |
| Dopamine | 100 | 100 | 100 | 100 |
| Aripiprazole | ~45 | ~45 | ~60 | ~60 |
| Bifeprunox | ~75 | ~75 | ~80 | ~80 |
| SDZ 208-912 | ~20 | ~20 | ~20 | ~20 |
Data adapted from Tadori et al., 2011.[5]
This data highlights aripiprazole's partial agonist profile at both D2 and D3 receptors. While direct comparative functional data for (+)-PD 128907 was not available in the same study, it is characterized as a potent D3 receptor agonist.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of (+)-PD 128907 and aripiprazole.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.
Materials:
-
Cell membranes from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand specific to the receptor subtype (e.g., [³H]spiperone for D2/D3 receptors).
-
Test compounds: this compound and aripiprazole.
-
Non-specific binding control (e.g., 10 µM haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, radioligand at a concentration near its Kd, and the test compound dilution or buffer (for total binding) or non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2][7]
-
cAMP Functional Assay
Objective: To determine the functional activity (EC50 and Emax) of a test compound at Gαi/o-coupled dopamine receptors (D2, D3).
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds: this compound and aripiprazole.
-
Dopamine (as a full agonist control).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the detection kit.
Procedure:
-
Seed the cells into 384-well plates and incubate overnight.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Prepare serial dilutions of the test compounds and dopamine.
-
Add the test compound dilutions to the appropriate wells.
-
Stimulate the cells by adding a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values for each compound using non-linear regression analysis. The Emax is typically expressed as a percentage of the maximal response produced by the full agonist, dopamine.[5][8]
-
In Vivo Locomotor Activity Assessment
Objective: To evaluate the in vivo effects of test compounds on spontaneous or drug-induced locomotor activity in rodents, which can be indicative of antipsychotic-like or other central nervous system effects.
Materials:
-
Male rodents (e.g., C57BL/6J mice or Sprague-Dawley rats).
-
Test compounds: this compound and aripiprazole.
-
Vehicle control (e.g., saline, DMSO solution).
-
Psychostimulant (optional, e.g., amphetamine or MK-801) to induce hyperlocomotion.
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
Data acquisition software.
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately after injection, place each animal individually into an open-field chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).
-
If assessing effects on drug-induced hyperlocomotion, administer the psychostimulant at a specific time point after the test compound and continue recording.
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative measure over the entire session.
-
Compare the locomotor activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow relevant to the comparison of (+)-PD 128907 and aripiprazole.
Caption: Dopamine D2/D3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Tolerability of Dopamine D2/3 Receptor Partial Agonists for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of aripiprazole partial agonist activity at human dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissociation between in vivo occupancy and functional antagonism of dopamine D2 receptors: comparing aripiprazole to other antipsychotics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Binding Affinity of (+)-PD 128907 Hydrochloride Using [3H]Spiperone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-PD 128907 hydrochloride's binding affinity for dopamine (B1211576) D2 and D3 receptors with other relevant ligands. The data presented is supported by experimental protocols for radioligand binding assays using [3H]spiperone, a widely used antagonist for characterizing D2-like receptors.
Comparative Binding Affinity Data
The following tables summarize the inhibitory constant (Ki) values for this compound and a selection of other dopamine D2 and D3 receptor ligands. These values were determined through competitive binding assays using [3H]spiperone as the radioligand. Lower Ki values indicate a higher binding affinity.
Table 1: Binding Affinity (Ki) of Dopamine Receptor Agonists
| Compound | Receptor Subtype | Ki (nM) | Source Organism |
| (+)-PD 128907 | Human D3 | 1.7 | Human |
| Rat D3 | 0.84 | Rat | |
| Human D2 | 179 | Human | |
| Rat D2 | 770 | Rat | |
| Ropinirole | Human D3 | 36.3 | Human |
| Human D2 | 29 | Human | |
| Pramipexole | Human D3 | 0.97 | Human |
| Human D2 | 79,500 | Human | |
| Quinpirole | Rat D2-like | ~2.3 | Rat |
Table 2: Binding Affinity (Ki) of Dopamine Receptor Antagonists
| Compound | Receptor Subtype | Ki (nM) | Source Organism |
| Spiperone | Rat D3 | ~0.1 | Rat |
| Rat D2 | ~0.06 | Rat | |
| Haloperidol | Human D2 | 0.89 - 1.2 | Human |
| Human D3 | 4.6 | Human | |
| Risperidone | Human D2 | ~1-5 | Human |
| Human D3 | ~5-10 | Human | |
| Clozapine | Human D2 | 130 | Human |
| Human D3 | 240 | Human |
Note: Ki values can vary depending on the specific experimental conditions, such as the radioligand concentration, tissue or cell line used, and buffer composition. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
A detailed methodology for determining the binding affinity of a test compound, such as this compound, using a competitive radioligand binding assay with [3H]spiperone is provided below.
Radioligand Competition Binding Assay for D2/D3 Receptors
Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors by measuring its ability to displace the radiolabeled antagonist [3H]spiperone.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing human or rat dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]spiperone (specific activity typically 15-25 Ci/mmol).
-
Test Compound: this compound and other compounds for comparison.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2/D3 antagonist (e.g., 2-10 µM (+)-butaclamol).[1]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[1]
-
Wash Buffer: Ice-cold 0.9% saline or 50 mM Tris-HCl (pH 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.1-0.5% polyethyleneimine (PEI) for D3 receptor assays to reduce non-specific binding.
-
Scintillation Cocktail and Liquid Scintillation Counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells expressing the receptor of interest as previously described.[1] Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
Assay Setup:
-
Perform the assay in a 96-well plate with a final reaction volume of 200-1000 µL.[1][2]
-
Prepare serial dilutions of the test compound in assay buffer.
-
To each well, add the following in order:
-
Assay buffer
-
Membrane suspension (typically 10-50 µg of protein)
-
Either the test compound at various concentrations, assay buffer for total binding (TB), or the non-specific binding control for non-specific binding (NSB).
-
[3H]spiperone at a final concentration typically 2-3 times its Kd value (e.g., ~0.1-0.5 nM for D2 and ~0.7-1.0 nM for D3).[2]
-
-
-
Incubation: Incubate the plates for 60 minutes at 30°C with constant shaking.[1] This allows the binding reaction to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]spiperone (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([3H]spiperone) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor, which should be determined in a separate saturation binding experiment under the same conditions.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Dopamine D2/D3 Receptor Signaling Pathway
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Simplified D2/D3 receptor signaling pathway.
References
A Comparative Analysis of (+)-PD 128907 Hydrochloride and Cariprazine for Dopamine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key pharmacological tools, (+)-PD 128907 hydrochloride and cariprazine (B1246890), both of which exhibit a significant affinity for dopamine (B1211576) D3 receptors. This document aims to be an objective resource, presenting experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid in the selection and application of these compounds in neuroscience research and drug development.
Introduction
This compound is a potent and highly selective dopamine D3 receptor agonist, making it an invaluable tool for elucidating the specific roles of the D3 receptor in various physiological and pathological processes. In contrast, cariprazine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1][2] It acts as a partial agonist at both dopamine D2 and D3 receptors, with a notable preference for the D3 receptor.[2][3] This guide will delve into a head-to-head comparison of their receptor binding profiles, functional activities, and in vivo effects, supported by published experimental data.
Quantitative Data Presentation
The following tables summarize the receptor binding affinities (Ki values in nM) of this compound and cariprazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
Table 1: Receptor Binding Affinity (Ki, nM) of this compound
| Receptor | Ki (nM) - Human | Ki (nM) - Rat | Reference |
| Dopamine D3 | 1.0 - 2.3 | 0.84 | [4][5][6] |
| Dopamine D2 | 179 - 1183 | 770 | [5][6] |
| Dopamine D4 | 7000 | - | [6][7] |
Table 2: Receptor Binding Affinity (Ki, nM) of Cariprazine
| Receptor | Ki (nM) | Reference |
| Dopamine D3 | 0.085 | [2] |
| Dopamine D2L | 0.49 | [2] |
| Dopamine D2S | 0.69 | [2] |
| Serotonin (B10506) 5-HT1A | 2.6 | [2] |
| Serotonin 5-HT2B | 0.58 | [2] |
| Serotonin 5-HT2A | 18.8 | [1][2] |
| Serotonin 5-HT2C | 134 | [1][2] |
| Histamine H1 | 23.2 | [1][2] |
| Adrenergic α1A | 155 | [1][2] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for dopamine D2 and D3 receptors using [3H]-spiperone.
Materials:
-
HEK293 cells expressing recombinant human D2 or D3 receptors
-
[3H]-spiperone (radioligand)
-
Test compound ((+)-PD 128907 or cariprazine)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the target receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well microplate, add the following in order:
-
Assay buffer
-
A range of concentrations of the unlabeled test compound or vehicle.
-
A fixed concentration of [3H]-spiperone (typically at or below its Kd value).
-
The cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9][10][11][12][13][14][15][16][17]
In Vivo Microdialysis for Dopamine Release
This protocol outlines the procedure for in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving rat following the administration of a test compound.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound ((+)-PD 128907 or cariprazine)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region of the awake and freely moving rat.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. Allow a stabilization period of 1-2 hours to establish a stable baseline of dopamine levels.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to determine the basal dopamine concentration.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).
-
Post-Drug Sample Collection: Continue to collect dialysate samples at the same intervals for a defined period (e.g., 2-3 hours) to monitor changes in extracellular dopamine levels.
-
HPLC-ED Analysis: Analyze the dopamine concentration in the collected dialysate samples using an HPLC-ED system.
-
Data Analysis: Express the dopamine levels in each post-drug sample as a percentage of the average baseline concentration.[18][19][20][21][22]
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of dopamine D2 and D3 receptors.
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis.
Logical Relationship
Caption: Logical relationship of the mechanisms of action.
Comparative Analysis
Mechanism of Action
-
This compound: This compound is a full agonist with high selectivity for the dopamine D3 receptor.[4] Its primary utility in research is to selectively activate D3 receptors, allowing for the investigation of their specific functions in the central nervous system.
-
Cariprazine: Cariprazine is a third-generation antipsychotic with a more complex pharmacological profile.[1] It acts as a partial agonist at both D2 and D3 receptors, with a significantly higher affinity for D3 receptors.[2][3] This D3-preferring partial agonism is thought to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia.[23][24][25][26] Cariprazine also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors.[1][2]
In Vivo Effects: A Direct Comparison
A key study directly compared the ability of cariprazine to counteract the behavioral and neurochemical effects induced by (+)-PD 128907 in rats.[27][28]
-
Behavioral Effects: Administration of (+)-PD 128907 induced a significant disruption of social interaction (huddling behavior) in rats, an effect believed to be mediated by D3 receptors. Pre-treatment with cariprazine almost completely abolished this (+)-PD 128907-induced social deficit.[27][28][29]
-
Neurochemical Effects: In vivo microdialysis revealed that (+)-PD 128907 decreased extracellular dopamine levels in the medial prefrontal cortex (mPFC) and nucleus accumbens (nAcc). Cariprazine was effective in preventing this dopamine decrease in both brain regions.[28]
These findings suggest that cariprazine's high affinity for and partial agonist activity at D3 receptors allow it to effectively antagonize the effects of a potent D3 agonist like (+)-PD 128907.
Therapeutic Implications
-
This compound: As a research tool, (+)-PD 128907 is instrumental in preclinical models to study the role of D3 receptors in conditions like Parkinson's disease, addiction, and depression.
-
Cariprazine: The D3-preferring partial agonism of cariprazine is hypothesized to be a key factor in its clinical efficacy, particularly in addressing the negative symptoms of schizophrenia, which are often refractory to treatment with traditional antipsychotics that primarily target D2 receptors.[23][24][25][26] Clinical trials have shown that cariprazine is effective in improving the negative symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS).[23][24][25][26][30] PET imaging studies in patients with schizophrenia have confirmed that cariprazine achieves high occupancy of D3 receptors at clinically relevant doses.[31][32][33]
Conclusion
This compound and cariprazine are both valuable compounds for studying the dopamine D3 receptor, but they serve distinct purposes. (+)-PD 128907 acts as a selective key to unlock the specific functions of the D3 receptor. Cariprazine, with its more complex profile as a D3-preferring D2/D3 partial agonist, represents a clinically successful application of targeting the D3 receptor for therapeutic benefit. The ability of cariprazine to counteract the effects of (+)-PD 128907 in preclinical models provides strong evidence for its engagement with the D3 receptor in vivo and underscores the therapeutic potential of modulating this target. Researchers and drug developers can leverage the distinct properties of these two compounds to further unravel the complexities of dopamine signaling and to design novel therapeutics for a range of neuropsychiatric disorders.
References
- 1. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | D3 Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 9. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. In Vivo Fast-Scan Cyclic Voltammetry of Dopamine near Microdialysis Probes - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. psychiatryonline.org [psychiatryonline.org]
- 24. tandfonline.com [tandfonline.com]
- 25. The efficacy of cariprazine in negative symptoms of schizophrenia: Post hoc analyses of PANSS individual items and PANSS-derived factors | European Psychiatry | Cambridge Core [cambridge.org]
- 26. Cariprazine shows efficacy for schizophrenia’s negative symptoms | MDedge [mdedge.com]
- 27. Preferential Effects of Cariprazine on Counteracting the Disruption of Social Interaction and Decrease in Extracellular Dopamine Levels Induced by the Dopamine D3 Receptor Agonist, PD-128907 in Rats: Implications for the Treatment of Negative and Depressive Symptoms of Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Preferential Effects of Cariprazine on Counteracting the Disruption of Social Interaction and Decrease in Extracellular Dopamine Levels Induced by the Dopamine D3 Receptor Agonist, PD-128907 in Rats: Implications for the Treatment of Negative and Depressive Symptoms of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Early Clinical Effects of Novel Partial D3/D2 Agonist Cariprazine in Schizophrenia Patients With Predominantly Negative Symptoms (Open-Label, Non-controlled Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating D3 Receptor Occupancy of (+)-PD 128907 Hydrochloride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-PD 128907 hydrochloride's in vivo dopamine (B1211576) D3 receptor occupancy with alternative D3 receptor agonists. Supporting experimental data, detailed methodologies, and visual representations of key processes are presented to facilitate informed decisions in research and drug development.
Executive Summary
This compound is a potent and highly selective dopamine D3 receptor agonist. In vitro binding assays demonstrate its significant preference for the D3 over the D2 receptor subtype. This selectivity is crucial for elucidating the specific roles of the D3 receptor in various neurological and psychiatric disorders. This guide compares the binding affinities and in vivo potencies of (+)-PD 128907 with other commonly used D3 receptor agonists, namely 7-OH-DPAT and Pramipexole (B1678040). The provided experimental protocols offer a framework for the in vivo validation of D3 receptor occupancy, a critical step in the preclinical development of novel D3-targeted therapeutics.
Data Presentation
Table 1: Comparative In Vitro Binding Affinities (Ki) of Dopamine D3 Receptor Agonists
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2/D3) | Reference |
| This compound | 1 | 1183 | ~1000-fold | [1] |
| 7-OH-DPAT | 0.57 | >114 | >200-fold | [2] |
| Pramipexole | 0.5 | 3.9 | ~8-fold | [3][4] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.
Table 2: Comparative In Vivo Dopamine D3 Receptor Occupancy
| Compound | Method | Animal Model | ED50 for D3 Occupancy | Key Findings | Reference |
| This compound | Microdialysis | Mice | IC25: 0.05 mg/kg (i.p.) | At low doses, effects are selectively mediated by the D3 receptor.[5] | [5] |
| 7-OH-DPAT | Ex vivo autoradiography | Rat | ID50: 0.07 mg/kg | Potent inhibition of [3H]7-OH-DPAT binding.[6] | [6] |
| Pramipexole | PET with [18F]fallypride | Parkinson's Disease Patients | Not determined | Significant occupancy in globus pallidus and substantia nigra.[7][8] | [7][8] |
Note: Direct head-to-head in vivo receptor occupancy studies are limited, and thus, data are compiled from various sources. ED50/ID50/IC25 values represent the dose required to achieve 50% or 25% of the maximal effect or inhibition and are indicative of in vivo potency.
Experimental Protocols
Detailed Methodology for Ex Vivo Autoradiography to Determine D3 Receptor Occupancy
This protocol is adapted from established methods for ex vivo receptor autoradiography and can be specifically applied to validate the in vivo D3 receptor occupancy of this compound.[9][10][11]
1. Animal Dosing and Tissue Collection:
-
Administer this compound or a comparator compound (e.g., 7-OH-DPAT) to rodents at a range of doses via the desired route (e.g., intraperitoneal, subcutaneous). A vehicle-treated group serves as the control.
-
At the time of predicted peak brain exposure, euthanize the animals via an approved method.
-
Rapidly dissect the brains and freeze them in isopentane (B150273) cooled with dry ice. Store the brains at -80°C until sectioning.
2. Cryosectioning:
-
Allow the frozen brains to equilibrate to the cryostat temperature (-20°C).
-
Mount the brains onto cryostat chucks using an optimal cutting temperature (OCT) compound.
-
Cut coronal brain sections (e.g., 20 µm thickness) containing D3 receptor-rich regions (e.g., nucleus accumbens, islands of Calleja).
-
Thaw-mount the sections onto gelatin-coated microscope slides. Store the slides at -80°C.
3. Radioligand Binding:
-
Bring the slides to room temperature.
-
Incubate the sections with a D3-selective radioligand (e.g., --INVALID-LINK---PD 128907 or [3H]7-OH-DPAT) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
To determine non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a non-labeled D3 antagonist (e.g., raclopride).
-
After incubation (e.g., 60 minutes at room temperature), wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
Dry the slides under a stream of cool air.
4. Imaging and Data Analysis:
-
Expose the slides to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
-
After an appropriate exposure time, scan the imaging plate or develop the film.
-
Quantify the signal intensity in specific brain regions of interest using densitometry software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent receptor occupancy for each dose of the test compound relative to the vehicle-treated controls.
-
Plot the percent occupancy against the dose to calculate the ED50 value.
Mandatory Visualization
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo PET Receptor Occupancy Study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occupancy of pramipexole (Sifrol) at cerebral dopamine D2/3 receptors in Parkinson's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occupancy of pramipexole (Sifrol) at cerebral dopamine D2/3 receptors in Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examining dopamine D3 receptor occupancy by antipsychotic drugs via [3H]7-OH-DPAT ex vivo autoradiography and its cross-validation via c-fos immunohistochemistry in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Efficacy of (+)-PD 128907 Hydrochloride and Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine (B1211576) D3 receptor agonist, (+)-PD 128907 hydrochloride, with other notable dopamine agonists. The information presented is supported by experimental data to assist researchers in evaluating its performance and potential applications.
Introduction
This compound is a potent and highly selective agonist for the dopamine D3 receptor.[1] Its high affinity and significant selectivity over other dopamine receptor subtypes make it a valuable tool in neuroscience research, particularly for elucidating the specific roles of the D3 receptor in various physiological and pathological processes.[2] The D3 receptor, primarily localized in the limbic areas of the brain, is implicated in cognitive and emotional functions. This guide compares the binding affinity and functional efficacy of (+)-PD 128907 with other commonly used dopamine agonists like Pramipexole, Ropinirole, and Quinpirole.
Comparative Efficacy Data
The efficacy of a dopamine agonist is often determined by its binding affinity (Ki) and functional potency (EC50) at various dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | Selectivity (D2/D3) | Reference |
| (+)-PD 128907 | >10000 | 1183 | 1 - 2.3 | 7000 | ~514 - 1183 fold | [2] |
| Pramipexole | >10000 | 79500 | 0.97 | - | ~81958 fold | [3] |
| Quinpirole | 4700 | 38 | 3.5 | 33 | ~10.8 fold | [4] (Implied) |
| 7-OH-DPAT | 2600 | 96 | 1.0 | 72 | ~96 fold | [4] (Implied) |
| Cabergoline | - | 0.61 | 1.27 | - | ~0.48 fold | [3] |
| Lisuride | 56.7 | 0.95 | 1.08 | - | ~0.88 fold | [3] |
| Pergolide | 447 | - | 0.86 | - | - | [3] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The rank order of potency for agonists at the D3 receptor is often shown as PD 128907 ≈ 7-OH-DPAT ≈ quinpirole.[4]
Key Experimental Methodologies
The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for key assays used to characterize dopamine agonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled ligand.
-
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing specific human dopamine receptor subtypes (D1, D2, D3, D4, D5).[2][5]
-
Radioligands: High-affinity ligands labeled with a radioisotope, such as [³H]-Spiperone or [³H]-Raclopride for D2/D3 receptors.[5]
-
Test Compound: (+)-PD 128907 or other dopamine agonists at a range of concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer containing various salts (e.g., NaCl, KCl, CaCl₂, MgCl₂) at pH 7.4.[5]
-
Non-specific Binding Control: A high concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol) to determine binding that is not receptor-specific.[5]
-
-
Procedure:
-
In a 96-well plate, the test compound, radioligand, and cell membranes are combined in the assay buffer.
-
Separate wells are prepared for total binding (no competitor) and non-specific binding (high concentration of an unlabeled antagonist).[5]
-
The mixture is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.[5]
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[5]
-
Filters are washed with ice-cold buffer to remove unbound radioligand.[5]
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration and Kd is the dissociation constant of the radioligand.[5]
-
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, assessing the effect of a drug on neurotransmitter release and uptake.
-
Objective: To determine the effect of a dopamine agonist on extracellular dopamine concentrations.
-
Procedure:
-
A microdialysis probe is surgically implanted into a target brain region (e.g., the ventral striatum).[6]
-
Artificial cerebrospinal fluid is slowly perfused through the probe. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusion fluid (dialysate).
-
Dialysate samples are collected at regular intervals before and after systemic or local administration of the dopamine agonist (e.g., (+)-PD 128907).[6]
-
The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography (HPLC).
-
-
Data Analysis: Changes in dopamine concentration over time are analyzed to determine the inhibitory or stimulatory effects of the compound. Studies have shown that at low doses, (+)-PD 128907 selectively activates D3 receptors to decrease extracellular dopamine levels.[6]
Visualized Pathways and Workflows
Signaling Pathway of D2/D3 Dopamine Receptors
Dopamine D2 and D3 receptors are Gi/o-coupled G-protein coupled receptors (GPCRs). Their activation by an agonist like (+)-PD 128907 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Canonical Gi-coupled signaling pathway for the D3 dopamine receptor.
Experimental Workflow for Behavioral Analysis
Evaluating the in vivo effects of dopamine agonists often involves behavioral assays in animal models. For instance, D3 receptor stimulation has been shown to inhibit locomotion in novel environments.[7]
Caption: A typical workflow for assessing the behavioral effects of a dopamine agonist.
Receptor Selectivity Profile
The therapeutic and research utility of a dopamine agonist is heavily influenced by its selectivity for a specific receptor subtype. (+)-PD 128907 is distinguished by its high selectivity for the D3 receptor compared to the D2 receptor, a feature not shared by all agonists.
Caption: Logical diagram comparing the D3 vs. D2 receptor selectivity of key agonists.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of [3H]PD 128907, a putatively selective ligand for the D3 dopamine receptor, in rat brain: a receptor binding and quantitative autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-PD 128907 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of (+)-PD 128907 hydrochloride, a pharmacologically active compound. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to prevent accidental exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or holes before use. | Prevents skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes or airborne particles. |
| Body Protection | A standard laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large spills or poor ventilation. | Minimizes inhalation of the powdered compound.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process that ensures the waste is handled safely and in compliance with regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., weigh boats, pipette tips), must be treated as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection and Storage:
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Pharmacologically Active," "Toxic")
-
The accumulation start date
-
-
Store the waste container in a secure, designated satellite accumulation area within the laboratory.
3. Spill Management:
-
In the event of a spill, avoid generating dust.[2]
-
For small spills, carefully sweep up the solid material and place it in the hazardous waste container.
-
For larger spills, follow your institution's established spill response protocol and contact your EHS office immediately.
-
Clean the spill area thoroughly with an appropriate solvent and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
The final disposal of the hazardous waste must be conducted through a licensed and certified hazardous waste disposal company.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste container.
-
Never dispose of this compound down the drain or in the regular trash.[2][3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
It is imperative to adhere to all institutional policies and local, state, and federal regulations regarding hazardous waste disposal. These regulations are in place to protect human health and the environment. Failure to comply can result in significant penalties. Always consult your institution's EHS department for specific guidance and clarification.
References
Safeguarding Researchers: Protocols for Handling (+)-PD 128907 Hydrochloride
For Immediate Implementation: This document outlines crucial safety and logistical procedures for the handling and disposal of (+)-PD 128907 hydrochloride, a potent dopamine (B1211576) D2/D3 receptor agonist. All personnel must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.
Handling potent neurochemicals like this compound, which is typically a powder solid, requires stringent safety measures to prevent accidental exposure.[1][2] Inhalation of fine powders can pose significant health risks, making containment and personal protective equipment paramount.[3]
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals is the correct and consistent use of Personal Protective Equipment (PPE).[4][5] The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Gloves | Double-gloving with powder-free nitrile gloves is required.[5] The outer glove should be removed after each task.[5] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against contamination.[5] |
| Body Protection | Gown/Coverall | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[5] For high-risk procedures, "bunny suit" coveralls are recommended.[6] | Protects skin from spills and contamination.[5] |
| Eye Protection | Goggles | Chemical splash goggles are required.[6] | Protects eyes from airborne particles and splashes.[6] |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or N100 respirator is strongly recommended, especially when handling the powder outside of a containment system.[4] | Prevents inhalation of airborne powder, which can cause respiratory tract irritation.[4][7] |
| Face Protection | Face Shield | A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[4] | Provides full-face protection from splashes.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and prevent contamination.[8]
-
Preparation:
-
Weighing and Aliquoting:
-
Solution Preparation:
-
Post-Handling:
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.[12]
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.[13]
-
Liquid Waste: Unused solutions should be collected in a clearly labeled hazardous waste container. Do not dispose of solutions down the drain.[14]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of in the regular trash.[15]
-
Decommissioning: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[12][13]
Experimental Workflow for Handling this compound
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. ilcdover.com [ilcdover.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. thesafetygeek.com [thesafetygeek.com]
- 9. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 12. needle.tube [needle.tube]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 14. merckmillipore.com [merckmillipore.com]
- 15. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
